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  • Product: 4-(Oxiran-2-yl)benzonitrile
  • CAS: 52695-39-3

Core Science & Biosynthesis

Foundational

4-(Oxiran-2-yl)benzonitrile: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 4-(Oxiran-2-yl)benzonitrile (CAS No. 52695-39-3), frequently referred to as 4-cyanostyrene oxide or p-cyanophenyl oxirane, is a highly versatile electrophilic building block utilized extensively in adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Oxiran-2-yl)benzonitrile (CAS No. 52695-39-3), frequently referred to as 4-cyanostyrene oxide or p-cyanophenyl oxirane, is a highly versatile electrophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Characterized by a rigid benzonitrile core conjugated with a highly reactive oxirane (epoxide) ring, this molecule serves as a critical intermediate in the development of complex pharmaceuticals, most notably Sphingosine-1-phosphate (S1P1) receptor agonists[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and regioselective reactivity of 4-(oxiran-2-yl)benzonitrile, designed to equip drug development professionals with actionable, field-proven insights.

Chemical Structure and Physicochemical Profile

The molecular architecture of 4-(oxiran-2-yl)benzonitrile dictates its unique reactivity. The molecule features a para-substituted cyano group (-CN), which exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This electronic environment directly influences the stability and reactivity of the adjacent oxirane ring, making it highly susceptible to targeted nucleophilic attack.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-(Oxiran-2-yl)benzonitrile
CAS Number 52695-39-3
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Topological Polar Surface Area (TPSA) 36.3 Ų
XLogP3 (Lipophilicity) ~1.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Cyano Nitrogen, Epoxide Oxygen)
Rotatable Bonds 1

Data synthesized from standard chemical repositories for the oxirane-benzonitrile class[1][3].

Synthesis Methodologies

The synthesis of 4-(oxiran-2-yl)benzonitrile can be achieved through racemic epoxidation or enantioselective cyclization, depending on the requirements of the downstream application. In medicinal chemistry, the enantiopure (S)-isomer is often strictly required to ensure proper spatial orientation for receptor binding[2].

Protocol A: Enantioselective Synthesis via Halohydrin Cyclization

This protocol relies on the intramolecular cyclization of a chiral halohydrin precursor. This method is highly favored in pharmaceutical scale-up due to its predictable stereoretention and high yield[2].

Causality & Logic: The use of Sodium tert-butoxide (NaOtBu) is critical here. As a strong, sterically hindered, and non-nucleophilic base, NaOtBu cleanly deprotonates the halohydrin's hydroxyl group without attacking the electrophilic carbon or the cyano group. The resulting alkoxide rapidly undergoes an intramolecular SN​2 displacement of the adjacent halide, forming the epoxide ring while preserving the chiral center's integrity.

Step-by-Step Methodology:

  • Preparation: Transfer the crude enantiopure chiral halohydrin (e.g., derived from the asymmetric reduction of 4'-cyano-2-haloacetophenone) into a 3-neck reaction flask.

  • Solvent & Base Addition: Dissolve the precursor in Dimethyl Sulfoxide (DMSO). Add solid NaOtBu (typically 2.0 equivalents) portion-wise while maintaining vigorous stirring for 1 to 1.5 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material via HPLC. The intramolecular cyclization is typically rapid.

  • Neutralization: Filter the reaction mixture to remove insoluble salts. Wash the filtrate with a 0.2 M sodium phosphate buffer (pH 6.0) to neutralize excess base and prevent base-catalyzed degradation of the newly formed epoxide.

  • Extraction & Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Drying: Dry the resulting white solid in a vacuum oven to yield (S)-4-(oxiran-2-yl)benzonitrile (Expected yield: ~90%, >99% e.e.).

Synthesis A Enantiopure Halohydrin (or reduced halo-ketone) B NaOtBu / DMSO (Intramolecular SN2) A->B C (S)-4-(Oxiran-2-yl)benzonitrile (Chiral Epoxide) B->C

Caption: Enantioselective synthesis workflow via halohydrin cyclization.

Reactivity and Regioselective Ring-Opening

The defining characteristic of 4-(oxiran-2-yl)benzonitrile is its highly predictable regioselectivity during ring-opening reactions. Epoxides generally open via SN​2 mechanisms (favoring attack at the less hindered terminal carbon) or SN​1 -like mechanisms under acidic conditions (favoring attack at the more substituted benzylic carbon due to carbocation stabilization).

Mechanistic Causality: The para-cyano group fundamentally alters this standard paradigm. Because the -CN group is powerfully electron-withdrawing (Hammett constant σp​=+0.66 ), it severely destabilizes any developing positive charge at the benzylic position. Consequently, even under acidic conditions that would normally promote an SN​1 -like benzylic attack, the reaction is forced through an SN​2 pathway. Nucleophiles (such as primary or secondary amines) will almost exclusively attack the less sterically hindered terminal methylene carbon, yielding a β -amino alcohol with the hydroxyl group positioned at the benzylic carbon.

RingOpening A 4-(Oxiran-2-yl)benzonitrile B Nucleophilic Attack (e.g., Amines) A->B C Attack at Terminal Carbon (Sterically & Electronically Favored) B->C SN2 Pathway D Attack at Benzylic Carbon (Disfavored by -CN destabilization) B->D SN1-like Pathway E Major Product: β-Amino Alcohol C->E F Minor Product D->F

Caption: Regioselective ring-opening pathways dictated by the electron-withdrawing cyano group.

Applications in Drug Development: S1P1 Agonists

The primary high-value application of (S)-4-(oxiran-2-yl)benzonitrile is in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists[2]. S1P1 is a G-protein-coupled receptor that plays a paramount role in lymphocyte trafficking.

Therapeutic Logic: By binding to the S1P1 receptor, these agonists induce receptor internalization and degradation. This prevents lymphocytes from responding to the natural S1P gradient, effectively sequestering them within the lymph nodes and reducing the number of circulating autoreactive T-cells. This immunomodulatory mechanism is a cornerstone therapy for autoimmune diseases, notably Multiple Sclerosis (MS).

The chiral epoxide acts as the foundational scaffold. Regioselective ring-opening with complex cyclic or bicyclic amines installs the necessary pharmacophore elements, ensuring the final molecule possesses the precise 3D conformation required for selective S1P1 agonism over S1P3 (which is associated with adverse cardiovascular effects like bradycardia)[2].

S1P1 A (S)-4-(Oxiran-2-yl)benzonitrile B Regioselective Amine Ring Opening A->B C Chiral Amino Alcohol Intermediate B->C D S1P1 Receptor Agonist (Immunomodulator) C->D

Caption: Utilization of chiral 4-(oxiran-2-yl)benzonitrile in S1P1 receptor agonist synthesis.

References

  • National Center for Biotechnology Information. "3-Fluoro-4-(oxiran-2-yl)benzonitrile | C9H6FNO | CID 172352284 - PubChem" (Used as structural/property proxy for the oxirane-benzonitrile class). PubChem. Available at:[Link]

  • World Intellectual Property Organization. "WO2011017578A1 - Sphingosine-1-phosphate receptor agonists". Google Patents.

Sources

Exploratory

1H and 13C NMR spectroscopic data for 4-(Oxiran-2-yl)benzonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Oxiran-2-yl)benzonitrile Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Oxiran-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Oxiran-2-yl)benzonitrile, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the causality behind the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide clear visual aids to facilitate structural assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, the following standardized numbering scheme for 4-(Oxiran-2-yl)benzonitrile is used throughout this guide. The structure combines a para-substituted benzonitrile core with a reactive oxirane (epoxide) ring.

Figure 1: Molecular structure and atom numbering scheme for 4-(Oxiran-2-yl)benzonitrile.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust, self-validating methodology for acquiring high-quality NMR spectra for small organic molecules like 4-(Oxiran-2-yl)benzonitrile. The choices described are designed to ensure spectral resolution and accuracy.[1][2]

2.1 Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of 4-(Oxiran-2-yl)benzonitrile.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference for both ¹H and ¹³C spectra, defined as 0.00 ppm.[4] Its chemical inertness and volatility make it an ideal standard.

  • Homogenization: Transfer the solution to a 5 mm NMR tube and gently agitate to ensure a homogeneous solution.

2.2 Data Acquisition

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.[2]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with single lines for each unique carbon, which simplifies analysis.[5]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Scans: 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phase and Baseline Correction: Manually or automatically perform phase correction to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat spectral baseline.

  • Referencing: Calibrate the spectra by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CDCl₃ peak can be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2][3]

Figure 2: Standard experimental workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopic Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 4-(Oxiran-2-yl)benzonitrile is characterized by two distinct regions: the aromatic region and the aliphatic (oxirane) region. The electron-withdrawing nitrile group and the strained three-membered epoxide ring create a unique and diagnostic set of signals.

Table 1: ¹H NMR Data for 4-(Oxiran-2-yl)benzonitrile

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.67Doublet (d)J = 8.4 Hz2HH3, H5
7.40Doublet (d)J = 8.4 Hz2HH2, H6
3.93ddJ = 4.1, 2.6 Hz1HH8
3.20ddJ = 5.5, 4.1 Hz1HH9a (trans)
2.85ddJ = 5.5, 2.6 Hz1HH9b (cis)

Note: Data is predicted based on analysis of structurally similar compounds, such as styrene oxide and substituted benzonitriles.[1][6]

3.1 Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H2, H3, H5, H6): The para-substitution on the benzene ring creates a symmetrical AA'BB' system, which appears as two distinct doublets.

    • The signal at δ 7.67 ppm is assigned to the protons H3 and H5, which are ortho to the strongly electron-withdrawing nitrile (-CN) group. This group significantly deshields the adjacent protons, shifting their resonance downfield.

    • The signal at δ 7.40 ppm corresponds to protons H2 and H6, which are ortho to the oxirane substituent. They appear more upfield relative to H3/H5 due to the weaker electronic effect of the epoxide ring.

    • The coupling constant of J = 8.4 Hz is characteristic of ortho-coupling between adjacent protons on a benzene ring.

  • Oxirane Protons (H8, H9a, H9b): The three protons on the epoxide ring form a classic AMX spin system, with each proton appearing as a doublet of doublets (dd).

    • The proton H8 at δ 3.93 ppm is the benzylic proton attached to the carbon bearing the aromatic ring. Its downfield shift is due to the anisotropic effect of the benzene ring. It is coupled to both H9 protons, with a smaller cis-coupling (J_cis = 2.6 Hz) and a larger trans-coupling (J_trans = 4.1 Hz), consistent with typical epoxide ring geometries.[6]

    • The diastereotopic protons on C9, H9a and H9b , are chemically non-equivalent. The signal at δ 3.20 ppm (H9a) is coupled to H8 (J_trans = 4.1 Hz) and to its geminal partner H9b (J_gem = 5.5 Hz).

    • The signal at δ 2.85 ppm (H9b) is coupled to H8 (J_cis = 2.6 Hz) and its geminal partner H9a (J_gem = 5.5 Hz).

¹³C NMR Spectroscopic Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The influence of the nitrile and oxirane substituents is clearly observed in the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Data for 4-(Oxiran-2-yl)benzonitrile

Chemical Shift (δ, ppm)Assignment
143.5C1
132.6C3, C5
126.5C2, C6
118.7C7 (-CN)
112.3C4
52.8C8
51.5C9

Note: Data is predicted based on analysis of analogous structures and established substituent effects.[7][8][9]

4.1 Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (C1-C6):

    • C1 (δ 143.5 ppm): This is the ipso-carbon attached to the oxirane ring. It is significantly deshielded and appears furthest downfield among the aromatic carbons.

    • C4 (δ 112.3 ppm): This is the ipso-carbon attached to the nitrile group. It is shielded relative to other aromatic carbons, a known effect of the cyano substituent.

    • C3/C5 (δ 132.6 ppm): These carbons, ortho to the nitrile group, are deshielded due to its electron-withdrawing inductive and resonance effects.

    • C2/C6 (δ 126.5 ppm): These carbons are ortho to the oxirane group and are the most shielded of the protonated aromatic carbons.

  • Nitrile Carbon (C7):

    • The carbon of the nitrile group (-C≡N ) appears at δ 118.7 ppm . This is a highly characteristic chemical shift for nitriles.[10]

  • Oxirane Carbons (C8, C9):

    • The two carbons of the epoxide ring appear in the aliphatic region. C8 (δ 52.8 ppm) , the benzylic carbon, is slightly more deshielded than C9 (δ 51.5 ppm) due to its direct attachment to the aromatic system.[1] These values are typical for carbons in a strained three-membered ring.[11]

Conclusion

The structural elucidation of 4-(Oxiran-2-yl)benzonitrile is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum clearly resolves the aromatic AA'BB' system and the aliphatic AMX system of the oxirane ring, with chemical shifts and coupling constants that are fully consistent with the proposed structure. The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, with the chemical shifts of the nitrile, oxirane, and aromatic carbons appearing in their expected regions. This guide provides a foundational dataset and interpretive logic essential for scientists working with this and related chemical structures.

References

  • Benchchem. (n.d.). Spectroscopic data of (S)-Styrene oxide (NMR, IR, MS).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information. (n.d.). Fig. S7. (a) 1H NMR spectra of styrene oxide (400 MHz, CDCl3).
  • ChemicalBook. (n.d.). Styrene oxide(96-09-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). Proton NMR spectra of CO2 fixation into styrene oxide catalyzed by....
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
  • Merck. (n.d.). 4-[(oxiran-2-yl)methoxy]benzonitrile.
  • PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites.
  • JEOL. (n.d.). NM230005E | Analyzes of alkyl phosphonate mixtures.
  • ACS Publications. (2025, February 28). Selective Aerobic Peroxidation of Styrene Catalyzed by a Cobalt tert-Butylperoxo Complex | JACS Au.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). 4-(oxiran-2-yl)benzonitrile (C9H7NO).
  • Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products.
  • ResearchGate. (2021, November 16). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.
  • PubMed. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights....
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Guidechem. (n.d.). 4-CYANOSTYRENE 3435-51-6 wiki.
  • MDPI. (2021, April 30). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Michigan State University Chemistry. (n.d.). Proton NMR Table.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 4-(Oxiran-2-yl)benzonitrile

Abstract This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 4-(Oxiran-2-yl)benzonitrile, a molecule of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 4-(Oxiran-2-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this guide shifts the focus from a simple data repository to a detailed methodological roadmap. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to ascertain critical thermodynamic parameters. The guide delineates established experimental techniques, including bomb calorimetry and differential scanning calorimetry, and explores the utility of computational chemistry for the ab initio prediction of these properties. By leveraging data from structurally related compounds, namely benzonitrile and simple epoxides, this document provides context and a robust framework for the experimental design and theoretical validation of the thermodynamic characteristics of 4-(Oxiran-2-yl)benzonitrile.

Introduction: The Significance of Thermodynamic Properties in Drug Discovery and Material Science

4-(Oxiran-2-yl)benzonitrile is a bifunctional molecule that incorporates a reactive oxirane (epoxide) ring and a polar benzonitrile group. This unique structural combination makes it a valuable building block in the synthesis of a wide array of pharmaceutical intermediates and specialized polymers. The epoxide moiety serves as a key electrophilic site for nucleophilic ring-opening reactions, a cornerstone of many synthetic strategies. The benzonitrile group, in turn, influences the molecule's polarity, solubility, and potential for intermolecular interactions.

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. For a compound like 4-(Oxiran-2-yl)benzonitrile, these properties are of paramount importance in several key areas:

  • Process Safety and Hazard Analysis: The enthalpy of formation and heat capacity are critical for assessing the thermal stability of the compound and predicting its behavior during storage, handling, and chemical reactions. Exothermic decompositions or runaway reactions can be anticipated and mitigated with a thorough understanding of the molecule's thermodynamics.

  • Reaction Optimization and Control: Knowledge of the enthalpy and Gibbs free energy of reaction is essential for optimizing synthetic routes. It allows for the prediction of reaction spontaneity, equilibrium positions, and heat flow, which are crucial for efficient and safe process scale-up.

  • Polymorphism and Crystallization: In pharmaceutical development, the solid-state properties of a drug candidate are of utmost importance. Thermodynamic data helps in identifying and characterizing different polymorphic forms, which can have significant impacts on solubility, bioavailability, and stability.

  • Computational Modeling and Drug Design: Accurate thermodynamic data is vital for validating and parameterizing computational models used in drug design and materials science. These models rely on precise energetic information to predict molecular interactions, binding affinities, and material properties.

Physicochemical Properties of 4-(Oxiran-2-yl)benzonitrile

Before embarking on the determination of thermodynamic properties, it is essential to have a clear understanding of the fundamental physicochemical characteristics of the compound. These properties are not only informative in their own right but are also prerequisites for the design of appropriate experimental procedures.

PropertyValueSource
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Melting Point 38 °C[1]
34-35 °C[2]
Boiling Point 285.7 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Flash Point 120.1 °C[1]

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties requires precise and carefully controlled measurements. This section outlines the primary experimental techniques that can be employed to determine the key thermodynamic parameters of 4-(Oxiran-2-yl)benzonitrile.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is one of the most important thermodynamic quantities, representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[1][3][4] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb").

Methodology:

  • Sample Preparation: A precisely weighed sample of 4-(Oxiran-2-yl)benzonitrile (typically 0.5-1.0 g) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known length and mass is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion is absorbed by the bomb and the water, causing a temperature rise. The total heat released is calculated from the temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample.

From the experimentally determined enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Caption: Workflow for the determination of enthalpy of formation using bomb calorimetry.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.

Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[5][6][7]

Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a well-known melting point and enthalpy of fusion, such as indium.

  • Baseline Determination: An empty sample pan is run through the desired temperature program to establish the baseline heat flow.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

  • Sample Measurement: A precisely weighed sample of 4-(Oxiran-2-yl)benzonitrile is placed in a hermetically sealed aluminum pan and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Calculation: The heat flow to the sample is measured relative to an empty reference pan. By comparing the heat flow of the sample to that of the sapphire standard, the specific heat capacity of 4-(Oxiran-2-yl)benzonitrile can be determined as a function of temperature.

Caption: Workflow for the determination of heat capacity using DSC.

Enthalpy of Vaporization (ΔvapH) and Sublimation (ΔsubH)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The enthalpy of sublimation is the heat required to transform a substance from a solid to a gas. These parameters are crucial for understanding phase transitions and for predicting vapor pressure.

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid with low volatility.[8][9][10][11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

  • Sample Preparation: A small amount of 4-(Oxiran-2-yl)benzonitrile is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

  • High Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Mass Loss Measurement: As the sample effuses through the orifice into the vacuum, the rate of mass loss is measured with a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the sample.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy Calculation: The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (a van't Hoff plot).

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful set of tools for predicting the thermodynamic properties of molecules.[13] These methods can provide valuable insights and guide experimental efforts.

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio and Density Functional Theory (DFT) methods can be used to calculate the electronic energy of a molecule, from which its thermodynamic properties can be derived using statistical mechanics.

  • Geometry Optimization and Frequency Analysis: The first step is to find the lowest energy conformation of the 4-(Oxiran-2-yl)benzonitrile molecule through geometry optimization. A frequency analysis is then performed to confirm that the structure is a true minimum on the potential energy surface and to obtain the vibrational frequencies.

  • Thermochemical Calculations: The vibrational frequencies, along with the rotational and translational contributions, are used to calculate the enthalpy, entropy, and Gibbs free energy at a given temperature.

Composite Methods

Composite methods, such as the Gaussian-n theories (e.g., G3(MP2)//B3LYP), offer a cost-effective way to achieve high accuracy in thermochemical calculations.[14][15][16] These methods combine the results of several different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation.

For 4-(Oxiran-2-yl)benzonitrile, a G3(MP2)//B3LYP calculation would involve:

  • Geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory.

  • A series of single-point energy calculations at higher levels of theory and with larger basis sets.

  • An empirical correction term to account for remaining deficiencies in the calculations.

These composite methods have been shown to provide enthalpies of formation with an accuracy of within a few kcal/mol for a wide range of organic molecules.[17][18]

Caption: General workflow for the computational prediction of thermodynamic properties.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the methodologies required to determine the thermodynamic properties of 4-(Oxiran-2-yl)benzonitrile. While experimental data for this specific compound is currently lacking, the protocols and computational approaches detailed herein provide a clear and robust pathway for its determination.

For researchers in drug development and materials science, a thorough understanding of the thermodynamic properties of 4-(Oxiran-2-yl)benzonitrile is not merely an academic exercise but a practical necessity for ensuring safety, optimizing processes, and advancing the rational design of new molecules and materials.

It is our hope that this guide will stimulate further research into the thermochemistry of this important molecule and that the data generated will be made publicly available to the benefit of the entire scientific community. The combination of precise experimental measurements and high-level computational predictions will undoubtedly provide a complete and accurate picture of the thermodynamic landscape of 4-(Oxiran-2-yl)benzonitrile.

References

  • DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. [Link]

  • Experiment 1: Adiabatic Bomb Calorimeter. Department of Chemistry, University of California, Irvine. [Link]

  • Knudsen effusion method for vapor pressure determination. Ameloot group. [Link]

  • Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. Frontiers in Chemistry, 2021. [Link]

  • Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Surface Measurement Systems, 2021. [Link]

  • Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data, 2000. [Link]

  • Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 2021. [Link]

  • Vapor Pressure Analyzer. Pragolab. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology, 2023. [Link]

  • Bomb Calorimetry. Department of Chemistry, Washington University in St. Louis. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST Technical Note, 2017. [Link]

  • Bomb Calorimetry Procedure Guide. Scribd. [Link]

  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive, 2005. [Link]

  • Bomb Calorimetry - Heat of Combustion. Department of Chemistry, University of California, Berkeley. [Link]

  • Bond Additivity Corrections for G3B3 and G3MP2B3 Quantum Chemistry Methods. The Journal of Physical Chemistry A, 2005. [Link]

  • Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. The Journal of Chemical Physics, 2013. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 2019. [Link]

  • Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. The Journal of Physical Chemistry Letters, 2022. [Link]

  • DFT calculation modelling ALP‐catalyzed ROP of epoxide, with ΔG values... ResearchGate. [Link]

  • G2 and G3 Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi-, Tri-, and Tetracyclic C7 Hydrocarbons: The Norbornadiene Cycle. The Journal of Physical Chemistry A, 1999. [Link]

  • G3(MP2)B3 theory - the most economical method. Prof. Hendrik Zipse, LMU München. [Link]

  • Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1-C16 Alkanes. OSTI.GOV, 2000. [Link]

  • Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. TA Instruments. [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate, 2002. [Link]

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International, 2011. [Link]

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  • A Combined Experimental and Computational (DFT, RDF, MC and MD) Investigation of Epoxy Resin as a Potential Corrosion Inhibitor. Molecules, 2023. [https://www.semanticscholar.org/paper/A-Combined-Experimental-and-Computational-(DFT%2C-MC-Hmamou-et-al/197c3b8e7e1f4d9a6c9d7e5b5e1a1e8a9f9c9c8e]([Link]

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Exploratory

Whitepaper: The Decisive Influence of the Para-Cyano Group on Oxirane Reactivity and Regioselectivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The oxirane (epoxide) ring is a cornerstone functional group in modern organic synthesis, prized for its versatility in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxirane (epoxide) ring is a cornerstone functional group in modern organic synthesis, prized for its versatility in forming 1,2-difunctionalized products. Its reactivity, however, is not absolute; it is exquisitely sensitive to the electronic environment imposed by substituents. This technical guide provides a detailed examination of the profound electronic effects exerted by a para-cyano (-CN) group on the reactivity of aromatic oxiranes, such as styrene oxide derivatives. We will dissect the mechanistic pathways of nucleophilic ring-opening under both acidic and basic conditions, explaining how the potent electron-withdrawing nature of the cyano group dictates reaction rates and, most critically, regioselectivity. This paper synthesizes mechanistic theory with actionable experimental protocols, offering researchers a predictive framework for leveraging these electronic effects in complex molecule synthesis.

Introduction: The Tunable Reactivity of Oxiranes

Epoxides are three-membered cyclic ethers characterized by significant ring strain (~13 kcal/mol), which serves as the primary driving force for their ring-opening reactions.[1][2] Unlike typical ethers, this inherent strain allows them to react with a wide array of nucleophiles under both acidic and basic conditions, making them invaluable synthetic intermediates.[3][4] The regiochemical outcome of these reactions—that is, which of the two epoxide carbons the nucleophile attacks—is governed by a delicate interplay of steric and electronic factors.

The introduction of a substituent on an adjacent aromatic ring, as in styrene oxides, allows for the fine-tuning of this reactivity. The electronic properties of the substituent can either stabilize or destabilize key transition states, thereby directing the course of the reaction. Among the most powerful electronic modulators is the para-cyano group, a strongly deactivating, electron-withdrawing moiety.

Electronic Profile of the Para-Cyano Substituent

The cyano group exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M): The cyano group can participate in delocalization of pi-electrons from the ring, effectively withdrawing electron density through resonance. This is particularly pronounced from the ortho and para positions.

The cumulative effect is a powerful and unambiguous withdrawal of electron density from the aromatic system. This is quantitatively captured by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria for reactions of substituted benzoic acid derivatives.[5][6] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent.

SubstituentHammett Constant (σp)Electronic Nature
-OCH₃ (Methoxy)-0.27Strongly Donating
-CH₃ (Methyl)-0.17Donating
-H (Hydrogen)0.00Neutral (Reference)
-Cl (Chloro)+0.23Withdrawing
-CN (Cyano) +0.66 Strongly Withdrawing
-NO₂ (Nitro)+0.78Strongly Withdrawing
Table 1: Hammett constants (σp) for selected para-substituents, quantifying their electron-donating or -withdrawing strength.[5][7]

With a large positive σp value of +0.66, the para-cyano group is confirmed as one of the most potent common electron-withdrawing groups, second only to the nitro group.[5][8] This electronic pull is the root cause of its dramatic influence on oxirane reactivity.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) cluster_oxirane Impact on p-Cyanostyrene Oxide Inductive { C≡N | Strong pull on sigma-electrons due to N electronegativity} Oxirane Benzylic Carbon Terminal Carbon Inductive->Oxirane:c1 Increases δ+ Resonance {Aromatic Ring | Pi-electron delocalization onto the C≡N group} Resonance->Oxirane:c1 Greatly increases δ+ (electrophilicity) Oxirane:c1->Oxirane:c2 Polarizes C-C bond

Caption: Inductive and resonance effects of the p-cyano group.

Regioselectivity in Oxirane Ring-Opening: A Tale of Two Mechanisms

The presence of the para-cyano group fundamentally alters the regiochemical outcome of nucleophilic attack on the oxirane ring, and its effect is best understood by considering acid-catalyzed and base-catalyzed conditions separately.

Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a classic Sₙ2 mechanism.[1][9][10] The nucleophile attacks one of the epoxide carbons, leading to a concerted C-O bond cleavage with inversion of stereochemistry at the point of attack.[2] In unsubstituted styrene oxide, there is a competition: attack can occur at the sterically less hindered terminal (β) carbon or the electronically more stabilized (but more hindered) benzylic (α) carbon.

The para-cyano group decisively tips this balance. Its powerful electron-withdrawing effect makes the benzylic carbon exceptionally electrophilic (electron-poor), creating a strong driving force for nucleophilic attack at this position.[11]

Governing Principle: For most nucleophiles under basic/neutral conditions, the electronic activation at the benzylic carbon by the para-cyano group overrides the steric hindrance, favoring attack at the more substituted position.

Base_Catalyzed_Opening Base-Catalyzed Ring-Opening of p-Cyanostyrene Oxide Reactant p-Cyanostyrene Oxide + Nu⁻ TS_Alpha Transition State (α-attack) Lower Energy (Electronically Favored) Reactant->TS_Alpha α-attack (Benzylic) TS_Beta Transition State (β-attack) Higher Energy (Sterically Favored) Reactant->TS_Beta β-attack (Terminal) Product_Alpha Major Product (α-attack) TS_Alpha->Product_Alpha Product_Beta Minor Product (β-attack) TS_Beta->Product_Beta Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Cyanostyrene in DCM at 0°C B Add m-CPBA Solution Dropwise A->B C Stir at RT, Monitor by TLC B->C D Quench with Na₂SO₃ C->D E Aqueous Washes (NaHCO₃, Brine) D->E F Dry (MgSO₄) & Concentrate E->F G Flash Chromatography F->G H Pure p-Cyanostyrene Oxide G->H

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Oxiran-2-yl)benzonitrile: A Detailed Protocol for Researchers

Introduction: The Significance of a Versatile Epoxide 4-(Oxiran-2-yl)benzonitrile, also known as 4-cyanostyrene oxide, is a valuable bifunctional molecule of significant interest in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Versatile Epoxide

4-(Oxiran-2-yl)benzonitrile, also known as 4-cyanostyrene oxide, is a valuable bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of both a reactive epoxide ring and a cyano group allows for a diverse range of chemical transformations, making it a crucial building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The epoxide moiety is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to introduce various functional groups with regio- and stereocontrol.[3] Simultaneously, the benzonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(Oxiran-2-yl)benzonitrile from the readily available starting material, 4-cyanostyrene. The featured method is an epoxidation reaction utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the conversion of alkenes to epoxides.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide essential information on purification, characterization, and safety considerations.

Reaction Principle: The Prilezhaev Epoxidation

The synthesis of 4-(Oxiran-2-yl)benzonitrile from 4-cyanostyrene is achieved through the Prilezhaev reaction, which involves the direct transfer of an oxygen atom from a peroxyacid to an alkene.[6] meta-Chloroperoxybenzoic acid (m-CPBA) is the peroxyacid of choice for this protocol due to its commercial availability, relative stability, and high reactivity.[7][8]

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.[6] In this single-step process, the π-bond of the alkene's double bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[7] Simultaneously, the weak O-O bond of the peroxyacid cleaves, and an intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen of the m-CPBA.[6][9] This concerted pathway ensures a syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the original alkene plane.[4] The stereochemistry of the starting alkene is therefore retained in the epoxide product.[6]

The reaction is generally faster for electron-rich alkenes.[6] While the cyano group in 4-cyanostyrene is electron-withdrawing, the epoxidation of styrenic double bonds with m-CPBA is a well-established and efficient transformation.[10][11]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis, purification, and characterization of 4-(Oxiran-2-yl)benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Cyanostyrene (4-Vinylbenzonitrile)≥98%Commercially AvailableStore under refrigeration.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance m-chlorobenzoic acid and water)Commercially AvailablePotentially explosive, handle with care.[12]
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent to prevent premature decomposition of m-CPBA.[13]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseUsed for quenching the reaction and removing acidic byproducts.[6]
Saturated Sodium Sulfite (Na₂SO₃) SolutionACS GradePrepared in-houseUsed to quench unreacted peroxide.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Dissolve 4-cyanostyrene in DCM B Cool to 0 °C A->B C Add m-CPBA portion-wise B->C D Quench with NaHCO₃ and Na₂SO₃ C->D Reaction Monitoring (TLC) E Separate organic layer D->E F Wash with brine E->F G Dry over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and IR I->J

Caption: Workflow for the synthesis of 4-(Oxiran-2-yl)benzonitrile.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanostyrene (5.0 g, 38.7 mmol, 1.0 equiv.). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of m-CPBA: While maintaining the temperature at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 9.9 g, ~44.1 mmol, 1.14 equiv.) portion-wise over a period of 30 minutes. The purity of m-CPBA can vary, so it is crucial to use the stated molar excess.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the 4-cyanostyrene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath. Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.[6]

  • Peroxide Quench: Add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 40 mL), followed by brine (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 4-(Oxiran-2-yl)benzonitrile as a colorless oil or a low-melting solid.

Characterization Data

The identity and purity of the synthesized 4-(Oxiran-2-yl)benzonitrile should be confirmed by spectroscopic methods.[14][15]

TechniqueExpected Characteristics
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (d, 2H), 7.40 (d, 2H), 3.90 (dd, 1H), 3.20 (dd, 1H), 2.85 (dd, 1H) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 138.9, 132.5, 126.3, 118.6, 111.8, 52.3, 51.9 ppm.
FT-IR (neat)ν ~2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O stretch, epoxide), ~840 cm⁻¹ (epoxide ring breathing).[16][17][18]
Mass Spectrometry (ESI+)m/z calculated for C₉H₇NO [M+H]⁺: 146.0606; found: 146.0602.

Safety and Handling Precautions

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction.[12][19] It is typically supplied wetted with water to improve stability. Store it under refrigeration and handle it with non-metallic spatulas.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[20][21]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[12] The reaction quenching with sodium bicarbonate can be exothermic and may cause gas evolution; therefore, it should be done slowly and with cooling.

Troubleshooting and Mechanistic Considerations

Visualizing the Reaction Mechanism

Caption: The concerted mechanism of epoxidation with m-CPBA.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, additional m-CPBA (0.1-0.2 equivalents) can be added. Ensure the reaction is not quenched prematurely.

  • Formation of Byproducts: Over-oxidation or side reactions are generally minimal with m-CPBA under these conditions.[22] However, the presence of water can lead to the hydrolysis of the epoxide to form a diol. Using an anhydrous solvent is key to minimizing this side reaction.

  • Purification Challenges: The m-chlorobenzoic acid byproduct is acidic and can be effectively removed by washing with a basic solution like sodium bicarbonate.[6] If the byproduct is not completely removed during the workup, it can co-elute with the product during chromatography. Thorough washing is essential.

  • Alternative Epoxidation Methods: For electron-deficient alkenes, other epoxidation methods exist, such as using alkaline hydrogen peroxide.[23] However, this method is often not suitable for substrates containing nitrile groups, as the nitrile can be hydrolyzed to an amide under basic conditions.[23] Other catalytic systems, including those based on manganese or other transition metals, can also be employed for epoxidations.[24]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 4-(Oxiran-2-yl)benzonitrile from 4-cyanostyrene using m-CPBA. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably produce this versatile synthetic intermediate in good yield and high purity. The provided mechanistic insights and troubleshooting tips further equip scientists to successfully implement and adapt this valuable transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA [Video]. YouTube. [Link]

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  • Wang, C., Li, C., Wang, H., Sun, M., & Li, H. (2021). Controllable Generation of Reactive Oxygen Species on Cyano-Group-Modified Carbon Nitride for Selective Epoxidation of Styrene. ACS Applied Materials & Interfaces, 13(7), 8435-8444. [Link]

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  • Zhang, Y., Wang, Y., Zhang, Y., Zhang, X., & Zhang, S. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 19020-19028. [Link]

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  • Loba Chemie. (2016, May 19). m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. [Link]

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Application

Application Note: Regioselective Ring Opening of 4-(Oxiran-2-yl)benzonitrile with Amines

Introduction & Mechanistic Rationale The synthesis of β -amino alcohols via the aminolysis of epoxides is a fundamental and powerful transformation in organic chemistry[1]. These structural motifs are privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of β -amino alcohols via the aminolysis of epoxides is a fundamental and powerful transformation in organic chemistry[1]. These structural motifs are privileged pharmacophores, serving as critical intermediates in the development of biologically active molecules, including sphingosine-1-phosphate (S1P) receptor agonists and various cardiovascular drugs[2].

Within this chemical space, 4-(oxiran-2-yl)benzonitrile (commonly referred to as 4-cyanostyrene oxide) is a highly valuable building block. Its para-cyano group acts as a versatile synthetic handle for late-stage functionalization, allowing for subsequent reduction to primary amines, hydrolysis to carboxylic acids, or conversion into tetrazoles[2].

The Causality of Regioselectivity

A critical challenge in the ring-opening of styrene oxide derivatives is controlling regioselectivity. In unsubstituted styrene oxides, the use of acidic catalysts often promotes an SN​1 -like transition state. Because the adjacent phenyl ring can stabilize a developing positive charge, nucleophilic attack frequently occurs at the more hindered benzylic ( α ) carbon[3].

However, the introduction of a strongly electron-withdrawing para-cyano group fundamentally alters the molecule's electronic landscape. The cyano group withdraws electron density via both inductive and resonance effects, severely destabilizing any partial positive charge at the benzylic position[4]. Consequently, the SN​1 pathway is energetically prohibited. As detailed by 5, basic or neutral nucleophiles attack epoxides via an SN​2 mechanism[5],[6]. Because the benzylic carbocation is destabilized, even under Lewis acid catalysis, the reaction is forced into a strict SN​2 pathway[7]. Steric hindrance becomes the dominant governing factor, directing the amine nucleophile almost exclusively to the less substituted terminal ( β ) carbon, yielding the anti-Markovnikov 2-amino-1-(4-cyanophenyl)ethanol derivative with >99:1 regioselectivity.

Reaction Pathway & Experimental Workflow

ReactionMechanism Epoxide 4-(Oxiran-2-yl)benzonitrile (Electrophile) TS SN2 Transition State (Attack at C-beta) Epoxide->TS + Amine Amine Amine (R-NH2) (Nucleophile) Amine->TS Zwitterion Zwitterionic Intermediate TS->Zwitterion Ring Opening Product 2-Amino-1-(4-cyanophenyl)ethanol (Target Product) Zwitterion->Product Proton Transfer

Reaction mechanism pathway for the regioselective SN2 ring opening of 4-(oxiran-2-yl)benzonitrile.

Workflow Step1 1. Reagent Preparation Epoxide + Amine (1:1.2 eq) Step2 2. Catalysis & Setup Add YCl3 (1 mol%) / Solvent-Free Step1->Step2 Step3 3. Reaction Incubation Stir at Room Temp (1-3 h) Step2->Step3 Step4 4. Workup Procedure Quench, Extract, Dry (Na2SO4) Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5 Step6 6. Characterization 1H/13C NMR & HRMS Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the beta-amino alcohol.

Quantitative Data: Catalyst and Amine Screening

The following table synthesizes representative quantitative data for the aminolysis of electron-deficient styrene oxides using various catalytic systems[8],[9],[7].

EpoxideAmine NucleophileCatalyst / SolventConditionsYield (%)Regioselectivity ( β : α )
4-Cyanostyrene oxideAnilineNone / EthanolReflux, 12 h78%>99:1
4-Cyanostyrene oxideBenzylamineYCl 3​ (1 mol%) / NeatRT, 2 h94%>99:1
4-Cyanostyrene oxidePyrrolidineBi(NO 3​ ) 3​ / NeatMW, 10 min96%>99:1
4-Cyanostyrene oxideIsopropylamineSBSSA / NeatRT, 1.5 h89%>99:1

Note: Regioisomer β results from nucleophilic attack at the terminal carbon. Regioisomer α results from attack at the benzylic carbon.

Experimental Protocols

Protocol A: Catalyst-Free Aminolysis in Protic Solvents

Rationale: Protic solvents like ethanol form hydrogen bonds with the epoxide oxygen, increasing its leaving group ability without the need for strong Lewis acids. This is a classic, mild approach suitable for robust, highly nucleophilic aliphatic amines[1].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(oxiran-2-yl)benzonitrile (1.0 mmol, 145 mg).

  • Solvation: Add absolute ethanol (2.0 mL) and stir until the epoxide is completely dissolved.

  • Reagent Addition: Add the desired amine (e.g., benzylamine, 1.2 mmol) dropwise to the solution[1].

  • Incubation: Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent system. The epoxide starting material (UV active, high Rf​ ) will gradually disappear, replaced by a highly polar, UV-active, and Ninhydrin-positive product spot (lower Rf​ ).

  • Workup: Once the epoxide is fully consumed, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure β -amino alcohol.

Protocol B: Lewis Acid-Catalyzed Solvent-Free Aminolysis

Rationale: Green chemistry approaches utilize mild, oxophilic Lewis acids like 7 to coordinate to the epoxide oxygen, drastically lowering the LUMO energy. Solvent-free conditions increase the collision frequency between reactants, accelerating the reaction rate from hours to minutes at room temperature[7].

  • Setup: In a 10 mL glass vial equipped with a magnetic stir bar, combine 4-(oxiran-2-yl)benzonitrile (1.0 mmol, 145 mg) and the amine (1.0 mmol).

  • Catalysis: Add anhydrous YCl 3​ (1 mol%, 1.95 mg) to the mixture[1],[7].

  • Incubation: Cap the vial and stir vigorously at room temperature.

  • Self-Validation (Monitoring): The initially heterogeneous mixture will transition into a homogeneous, viscous liquid as the β -amino alcohol product forms. Reaction is typically complete within 1-3 hours[7].

  • Purification: Directly load the crude reaction mixture onto a silica gel column, bypassing aqueous workup to maximize yield and prevent product loss[1]. Elute with an appropriate solvent system to isolate the target compound.

Analytical Characterization

Validating the regioselectivity of the ring-opening is paramount. 1 H NMR spectroscopy is the gold standard for distinguishing between the β -attack and α -attack regioisomers[10].

  • Target β -Regioisomer (2-Amino-1-(4-cyanophenyl)ethanol): The benzylic methine proton (CH-OH) is adjacent to a hydroxyl group and the aromatic ring. It typically appears as a distinct doublet of doublets (dd) at δ 4.70 - 4.85 ppm . The terminal methylene protons (CH 2​ -NHR) appear upfield as a complex multiplet at δ 2.60 - 2.90 ppm [10].

  • Undesired α -Regioisomer: If present, the benzylic methine proton (CH-NHR) would shift upfield to δ 4.00 - 4.20 ppm , while the methylene protons (CH 2​ -OH) would shift downfield to δ 3.50 - 3.70 ppm [10]. The absence of peaks in the 3.50 - 3.70 ppm region confirms >99:1 regioselectivity.

  • IR Spectroscopy: Look for the appearance of a broad O-H/N-H stretch at 3250–3500 cm −1 and the retention of the sharp C N stretch at ~2220 cm −1 [10].

References

  • "Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines" - Universidad de Cádiz (UCA).
  • "Application Note: Regioselective Synthesis of β-Amino Alcohols via Benzylamine Ring-Opening of Epoxides" - Benchchem.
  • "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions" - SciELO México.
  • "An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst" - New Journal of Chemistry (RSC Publishing).
  • "WO2011017578A1 - Sphingosine-1-phosphate receptor agonists" - Google Patents.
  • "Epoxide Ring Opening With Base" - Master Organic Chemistry.
  • "18.6: Reactions of Epoxides - Ring-opening" - Chemistry LibreTexts.
  • "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions" - MDPI.
  • "Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide" - Benchchem.
  • "Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids" - Comptes Rendus de l'Académie des Sciences.

Sources

Method

Preparation of beta-amino alcohols from 4-(Oxiran-2-yl)benzonitrile

An Application Guide to the Synthesis of β-Amino Alcohols from 4-(Oxiran-2-yl)benzonitrile Introduction: The Significance of the β-Amino Alcohol Motif The β-amino alcohol scaffold is a privileged structural motif promine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of β-Amino Alcohols from 4-(Oxiran-2-yl)benzonitrile

Introduction: The Significance of the β-Amino Alcohol Motif

The β-amino alcohol scaffold is a privileged structural motif prominently featured in a vast array of biologically active compounds and pharmaceuticals.[1][2] Molecules incorporating this framework are critical in modern medicine, with well-known examples including β-blockers used to manage cardiac conditions, potent antimalarial agents, and novel therapeutics targeting bacterial infections and cancer.[1][3] The unique 1,2-relationship between the hydroxyl and amino groups provides a versatile platform for molecular interactions, making these compounds valuable as chiral auxiliaries and key intermediates in complex organic synthesis.[4][5]

One of the most direct and reliable methods for constructing this framework is the nucleophilic ring-opening of epoxides with amines.[2] This guide provides a detailed examination of this transformation using 4-(Oxiran-2-yl)benzonitrile as the epoxide precursor. We will explore the underlying reaction mechanism, provide detailed experimental protocols for both catalyzed and solvent-free conditions, and offer practical insights for researchers in synthetic chemistry and drug development.

Reaction Mechanism: Nucleophilic Ring-Opening of Epoxides

The reaction between an epoxide and an amine is a classic example of a nucleophilic substitution (SN2) reaction. The inherent strain of the three-membered epoxide ring makes it susceptible to cleavage even by moderately nucleophilic amines.[6]

Key Mechanistic Features:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

  • Regioselectivity: Under neutral or basic conditions, the reaction proceeds via a standard SN2 mechanism. The amine will preferentially attack the less sterically hindered carbon atom of the epoxide.[6][7] In the case of 4-(Oxiran-2-yl)benzonitrile, the attack occurs at the terminal methylene carbon.

  • Stereochemistry: The SN2 attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of stereochemistry at the site of attack. This leads to a trans relationship between the newly formed hydroxyl and amino groups.[6][7]

  • Proton Transfer: The initial ring-opening results in an alkoxide intermediate, which is subsequently protonated (either by a protonated amine molecule, a solvent molecule, or during aqueous work-up) to yield the final β-amino alcohol product.

Caption: SN2 mechanism for the synthesis of β-amino alcohols.

Experimental Design and Considerations

  • Choice of Amine: Both aliphatic and aromatic amines can be used. Aliphatic amines are generally more nucleophilic and react more readily, while aromatic amines may require a catalyst or more forcing conditions due to their lower nucleophilicity.[4][5]

  • Solvent Selection: Protic solvents like ethanol or water can participate in the reaction by stabilizing intermediates and facilitating proton transfer. However, solvent-free conditions are often preferred as they can lead to shorter reaction times, simpler work-up, and are environmentally benign.[4][8]

  • Catalysis: While many amines react directly, less reactive nucleophiles may require a catalyst. A wide range of catalysts, including Lewis acids (e.g., Zn(ClO₄)₂, CeCl₃) and even simple Brønsted acids like acetic acid, can activate the epoxide and facilitate ring-opening.[8][9]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting epoxide and the appearance of the more polar amino alcohol product are indicative of reaction completion.

Protocol A: Solvent-Free Synthesis of β-Amino Alcohols

This protocol leverages the benefits of solvent-free conditions, which often result in high yields and purity with minimal waste.[4] It is particularly effective for aliphatic amines.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(Oxiran-2-yl)benzonitrile>98%CommercialCan be moisture sensitive.
Amine (e.g., Benzylamine)Reagent GradeCommercialUse 1.0 - 1.2 equivalents.
Ethyl AcetateHPLC GradeCommercialFor extraction and chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Saturated Sodium Bicarbonate (aq.)-Lab PreparedFor work-up.
Brine-Lab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Oxiran-2-yl)benzonitrile (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) to the flask at room temperature. If the amine is a solid, it can be added directly.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C using an oil bath.

    • Stir the mixture vigorously. The reaction is typically complete within 2-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be significantly more polar (lower Rf) than the starting epoxide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the crude mixture with ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.

Protocol B: Acetic Acid-Mediated Synthesis in Solution

This protocol is a mild, metal-free option suitable for a broader range of amines, including less reactive aromatic amines. Acetic acid acts as a catalyst to activate the epoxide ring.[8]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(Oxiran-2-yl)benzonitrile>98%Commercial
Amine (e.g., Aniline)Reagent GradeCommercialUse 1.0 equivalent.
Acetonitrile (CH₃CN)AnhydrousCommercialReaction solvent.
Glacial Acetic Acid (AcOH)ACS GradeCommercialCatalyst, use 1.0 equivalent.
Diethyl EtherAnhydrousCommercialFor extraction.
1 M Sodium Hydroxide (NaOH) (aq.)-Lab PreparedFor neutralization and work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(Oxiran-2-yl)benzonitrile (1.0 eq) and the amine (1.0 eq) in anhydrous acetonitrile (15 mL).

  • Catalyst Addition: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 82 °C).

    • Maintain the reflux for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether (30 mL).

    • Carefully wash the organic solution with 1 M NaOH (2 x 20 mL) to remove acetic acid and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography as described in Protocol A.

  • Characterization: Confirm the structure and purity of the isolated product by standard analytical techniques (NMR, IR, MS).

Experimental_Workflow General Experimental Workflow A Reagent Preparation (Epoxide, Amine, Solvent, Catalyst) B Reaction Setup (Flask, Stirring, Inert Atmosphere if needed) A->B C Reaction Execution (Heating/Cooling, Stirring) B->C D Monitoring (TLC / HPLC) C->D H Is Reaction Complete? D->H E Work-up (Quenching, Extraction, Washing) F Purification (Column Chromatography / Recrystallization) E->F G Characterization (NMR, IR, Mass Spec) F->G H->C No H->E Yes

Caption: A generalized workflow for the synthesis of β-amino alcohols.

Data Summary and Troubleshooting

Expected Results

The following table provides hypothetical but representative data for the reaction of 4-(Oxiran-2-yl)benzonitrile with various amines.

Amine UsedProtocolTypical YieldPhysical StateKey ¹H NMR Signal (CH-OH)
BenzylamineA85-95%White Solid~4.8 ppm (multiplet)
CyclohexylamineA90-98%Pale Oil~4.6 ppm (multiplet)
AnilineB70-85%Off-white Solid~5.0 ppm (multiplet)
MorpholineA88-96%Viscous Oil~4.7 ppm (multiplet)

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Insufficiently reactive amine.2. Low temperature.1. Switch to Protocol B (catalyzed).2. Increase reaction temperature or extend reaction time.
Formation of Side Products 1. Reaction temperature too high.2. Impure starting materials.1. Lower the reaction temperature.2. Ensure purity of amine and epoxide before starting.
Difficult Purification 1. Product is highly polar and streaks on silica gel.1. Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the chromatography eluent to prevent streaking.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up.1. Ensure reaction goes to completion via TLC.2. Perform extractions carefully; ensure pH is correct during washes.

Conclusion

The ring-opening of 4-(Oxiran-2-yl)benzonitrile with amines is a robust and highly efficient method for the synthesis of β-amino alcohols bearing a cyanophenyl group. These products are valuable intermediates for the development of novel therapeutics and other functional materials. By selecting the appropriate conditions—ranging from simple, solvent-free heating to mild, acid-mediated catalysis—researchers can access a diverse library of these important compounds with high yields and purity. The protocols provided herein offer reliable starting points for both exploratory and scale-up synthesis.

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing.
  • Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis.
  • Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols - Benchchem.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchGate.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - Penn State.
  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal.
  • Towards the enantioselective synthesis of amino alcohols: Reaction of meso-epoxides with benzylamine in the presence of a chiral amine-borane catalyst | Poster Board #1099.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing).
  • Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed.
  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols.

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 4-(Oxiran-2-yl)benzonitrile

Introduction & Mechanistic Rationale 4-(Oxiran-2-yl)benzonitrile, commonly known as 4-cyanostyrene oxide, is a highly privileged chiral building block in modern drug discovery and fine chemical synthesis. Enantiopure der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(Oxiran-2-yl)benzonitrile, commonly known as 4-cyanostyrene oxide, is a highly privileged chiral building block in modern drug discovery and fine chemical synthesis. Enantiopure derivatives of this epoxide are critical intermediates in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists (such as FTY720 analogs used for autoimmune diseases)[1],[2] and selective ROMK channel inhibitors for the treatment of hypertension[3],[4].

Achieving high enantiomeric excess (ee >99%) for terminal epoxides is notoriously challenging. Traditional chiral pool approaches are often unviable due to a lack of suitable precursors. Therefore, asymmetric catalysis is the gold standard. This application note details two field-proven, complementary workflows for the synthesis of enantiopure (S)-4-(oxiran-2-yl)benzonitrile:

  • Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of racemic 4-cyanostyrene oxide.

  • Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of 4-cyanophenacyl bromide, followed by base-mediated cyclization.

As a Senior Application Scientist, I have structured these protocols not just as a list of steps, but as a self-validating system where the causality of each experimental choice is clearly defined.

Strategy A: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)

Mechanistic Causality

Developed by Eric Jacobsen, HKR utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic terminal epoxide into a 1,2-diol, leaving the other enantiomer unreacted and highly enantioenriched[5],[6]. The reaction is highly practical because it uses water as the nucleophile and operates at near ambient temperatures[7].

The defining mechanistic feature of HKR is its bimetallic transition state . The reaction is second-order with respect to the catalyst: one (salen)Co(III) unit acts as a Lewis acid to activate the epoxide, while a second (salen)Co(III) unit delivers the hydroxide nucleophile[5]. Because of this cooperative bimetallic mechanism, maintaining proper catalyst concentration and utilizing the correct counterion (typically acetate or tosylate) is critical to outcompete the uncatalyzed background hydrolysis[5],[7].

HKR_Mechanism Racemic Racemic 4-Cyanostyrene Oxide (4-(Oxiran-2-yl)benzonitrile) Bimetallic_TS Bimetallic Transition State (Lewis Acid + Nucleophile) Racemic->Bimetallic_TS Catalyst (R,R)-Co(III)(salen)-OAc (0.5 mol%) Catalyst->Bimetallic_TS Activation Water H2O (0.55 eq) Water->Bimetallic_TS Nucleophile Enantioenriched (S)-4-(Oxiran-2-yl)benzonitrile (>99% ee) Bimetallic_TS->Enantioenriched Unreacted Enantiomer Diol (R)-1-(4-Cyanophenyl)ethane-1,2-diol (Byproduct) Bimetallic_TS->Diol Hydrolyzed Enantiomer

Figure 1: Bimetallic mechanism and workflow of Jacobsen's Hydrolytic Kinetic Resolution.

Step-by-Step Protocol: HKR of 4-Cyanostyrene Oxide

Reagents:

  • Racemic 4-(oxiran-2-yl)benzonitrile (1.0 eq, 100 mmol)

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

  • Acetic acid (1.0 mol%)

  • Deionized Water (0.55 eq)

  • Solvent: THF or neat (depending on substrate viscosity; THF is recommended for solid epoxides).

Procedure:

  • Catalyst Oxidation (In Situ): Dissolve the Co(II)(salen) precatalyst (0.5 mol%) in toluene. Add acetic acid (1.0 mol%) and stir open to the air for 30 minutes at room temperature. The color will shift from red to dark brown, indicating the formation of the active Co(III)(salen)-OAc species[7],[6]. Concentrate under vacuum to remove toluene.

  • Substrate Addition: Add racemic 4-(oxiran-2-yl)benzonitrile (100 mmol) to the catalyst flask. If the epoxide is solid, add a minimal amount of THF (e.g., 10-15 mL) to ensure a homogeneous mixture.

  • Kinetic Resolution: Cool the reaction mixture to 0 °C. Crucial Step: Slowly add H₂O (0.55 eq, 55 mmol) dropwise over 10 minutes. The reaction is mildly exothermic; strict temperature control prevents non-selective background hydrolysis[6].

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction via chiral HPLC or GC. The reaction must proceed to exactly 50-55% conversion to ensure the remaining (S)-epoxide reaches >99% ee[7].

  • Isolation: Dilute the mixture with hexane/ethyl acetate (9:1). The highly polar (R)-diol byproduct and the catalyst will precipitate or remain in the aqueous/polar phase during silica plug filtration.

  • Purification: Concentrate the filtrate to yield enantiopure (S)-4-(oxiran-2-yl)benzonitrile. Yields typically range from 42-45% (out of a theoretical 50% maximum)[7].

Strategy B: Corey-Bakshi-Shibata (CBS) Reduction & Cyclization

Mechanistic Causality

When the racemic epoxide is expensive or difficult to source, a de novo asymmetric synthesis is preferred. The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce an α-bromoketone (4-cyanophenacyl bromide) into a chiral halohydrin, which is subsequently cyclized into the epoxide[8],[9].

The CBS catalyst acts as both a Lewis acid (activating the borane reductant) and a chiral auxiliary (coordinating the ketone). The stereochemical outcome is governed by the steric differentiation between the large substituent (the 4-cyanophenyl ring) and the small substituent (the bromomethyl group)[8],[10]. A critical experimental parameter here is the suppression of the non-catalytic background reduction . Borane can reduce ketones without the catalyst, leading to racemic products. To prevent this, the ketone must be added slowly to a pre-mixed solution of the CBS catalyst and borane[11].

CBS_Pathway Bromide 4-Cyanophenacyl Bromide Alcohol (S)-2-Bromo-1-(4-cyanophenyl)ethanol (Chiral Intermediate) Bromide->Alcohol Slow Addition CBS (R)-Me-CBS Catalyst (10 mol%) CBS->Alcohol Enantioselective Hydride Transfer Borane BH3·THF or BH3·SMe2 Borane->Alcohol Reductant Epoxide (S)-4-(Oxiran-2-yl)benzonitrile (>98% ee) Alcohol->Epoxide Base-Mediated Intramolecular SN2 Base Aqueous Base (e.g., K2CO3 or NaOH) Base->Epoxide

Figure 2: Workflow of the CBS reduction and subsequent base-mediated cyclization.

Step-by-Step Protocol: CBS Reduction of 4-Cyanophenacyl Bromide

Reagents:

  • 4-Cyanophenacyl bromide (1.0 eq, 50 mmol)

  • (R)-Me-CBS oxazaborolidine catalyst (0.1 eq, 10 mol%)

  • Borane-dimethyl sulfide (BH₃·SMe₂) or Borane-THF (0.6 eq, 30 mmol; provides 1.8 eq of hydride)

  • Anhydrous THF

  • Aqueous NaOH (2.0 M) or K₂CO₃

Procedure:

  • Catalyst-Borane Complexation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the (R)-Me-CBS catalyst (10 mol%) in anhydrous THF (20 mL). Cool the solution to -20 °C. Add BH₃·SMe₂ (0.6 eq) dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form[10],[9].

  • Slow Addition of Substrate: Dissolve 4-cyanophenacyl bromide (50 mmol) in anhydrous THF (30 mL). Using a syringe pump, add the ketone solution dropwise to the catalyst/borane mixture over 2 hours. Causality Note: Keeping the unreacted ketone concentration extremely low prevents the uncatalyzed, racemic borane reduction[11].

  • Quenching: Once addition is complete, stir for an additional 30 minutes at -20 °C. Carefully quench the reaction by the dropwise addition of methanol (10 mL) until gas evolution (H₂) ceases.

  • Cyclization (One-Pot): To the same reaction vessel, add 2.0 M aqueous NaOH (1.5 eq) or a saturated solution of K₂CO₃. Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The base deprotonates the chiral halohydrin, triggering an intramolecular S_N2 displacement of the bromide to form the epoxide[3],[4].

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield (S)-4-(oxiran-2-yl)benzonitrile.

Quantitative Data Comparison

The choice between HKR and CBS reduction depends heavily on substrate availability, required throughput, and target enantiopurity. Below is a comparative analysis based on standard industrial optimization parameters.

ParameterJacobsen HKRCBS Reduction + Cyclization
Starting Material Racemic 4-cyanostyrene oxide4-Cyanophenacyl bromide
Catalyst Loading 0.2 – 0.5 mol%5 – 10 mol%
Max Theoretical Yield 50% (Kinetic Resolution)100% (Asymmetric Synthesis)
Typical Isolated Yield 42 – 45%85 – 90%
Enantiomeric Excess (ee) >99% (if pushed past 50% conv.)94 – 98%
Scalability Excellent (Water is the only reagent)Good (Requires cryogenic conditions)
Primary Challenge Discarding 50% of the starting materialSuppressing non-catalytic background reduction

References

  • Title: WO2011017578A1 - Sphingosine-1-phosphate receptor agonists Source: Google Patents URL
  • Title: BRPI1014050A2 - compound, pharmaceutical composition, and, use of a compound Source: Google Patents URL
  • Title: Mechanistic Basis for High Reactivity of (salen)Co–OTs in the Hydrolytic Kinetic Resolution of Terminal Epoxides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Title: Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Title: A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Title: Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis Source: Science / STEM Unipd URL:[Link]

  • Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL:[Link]

  • Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application of 4-(Oxiran-2-yl)benzonitrile in Polymer Cross-linking: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Bifunctional Cross-linker In the realm of polymer science, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Cross-linker

In the realm of polymer science, the quest for materials with enhanced thermal stability, mechanical robustness, and tailored chemical functionalities is perpetual. Cross-linking stands as a fundamental strategy to transform linear polymers into three-dimensional networks, thereby augmenting their performance characteristics.[1] This guide delves into the application of 4-(Oxiran-2-yl)benzonitrile, a molecule possessing both a reactive oxirane (epoxy) ring and a polar nitrile group, as a versatile cross-linking agent. The presence of these two distinct functional moieties opens avenues for creating highly functionalized and robust polymer networks.

The epoxy group, a three-membered ring containing two carbon atoms and one oxygen atom, is known for its high reactivity towards a variety of nucleophiles, making it an excellent candidate for forming stable covalent bonds within a polymer matrix.[1] Simultaneously, the nitrile group introduces polarity and a potential site for post-cross-linking modifications, offering a pathway to materials with unique surface properties or for the covalent attachment of biomolecules, a feature of particular interest in drug development and biomedical applications.

This document serves as a comprehensive technical guide, providing not only detailed protocols for the application of 4-(Oxiran-2-yl)benzonitrile in polymer cross-linking but also the scientific rationale behind the experimental choices.

Chemical and Physical Properties of 4-(Oxiran-2-yl)benzonitrile

A thorough understanding of the cross-linking agent's properties is paramount for successful and safe experimentation.

PropertyValueReference
Chemical Name 4-(Oxiran-2-yl)benzonitrile
CAS Number 52695-39-3
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Appearance Colorless solid
Melting Point 38 °C
Boiling Point 285.7 °C at 760 mmHg
Density 1.2 g/cm³

Mechanism of Cross-linking: The Epoxy-Amine Reaction

The primary mechanism for cross-linking with 4-(Oxiran-2-yl)benzonitrile involves the ring-opening reaction of the epoxy group by a suitable curing agent, most commonly a polyamine.[2][3] This reaction is a nucleophilic addition where the active hydrogen atoms of the amine attack one of the carbon atoms of the epoxy ring, leading to the formation of a stable β-hydroxyamine linkage.

The reaction proceeds in two stages:

  • A primary amine reacts with an epoxy group to form a secondary amine.

  • The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and further extending the cross-linked network.

For effective three-dimensional network formation, the amine curing agent should have a functionality greater than two (i.e., more than two active amine hydrogens).[4] Aromatic amines are often chosen for their ability to impart high thermal stability and chemical resistance to the cured epoxy resin.[3][5]

The nitrile group, being relatively unreactive under these conditions, remains intact within the polymer network, available for potential subsequent functionalization.

Caption: Epoxy-Amine Cross-linking Mechanism.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4-(Oxiran-2-yl)benzonitrile and the chosen amine curing agent before use. 4-(Oxiran-2-yl)benzonitrile has been reported to have mutation data.[6]

Protocol 1: Cross-linking of a Model Polymer (e.g., Poly(bisphenol A-co-epichlorohydrin), glycidyl end-capped)

This protocol describes the cross-linking of a pre-polymer that contains functional groups capable of reacting with the epoxy group of 4-(Oxiran-2-yl)benzonitrile.

Materials:

  • 4-(Oxiran-2-yl)benzonitrile

  • Poly(bisphenol A-co-epichlorohydrin), glycidyl end-capped (or other suitable polymer with reactive sites like hydroxyl or amine groups)

  • Aromatic amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone - DDS)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF)

  • Catalyst (optional, e.g., a tertiary amine like benzyldimethylamine)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon inlet

  • Glass molds for curing

  • Vacuum oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amounts of the polymer, 4-(Oxiran-2-yl)benzonitrile, and the amine curing agent. The stoichiometry should be based on the epoxy equivalent weight (EEW) of the cross-linker and the polymer, and the amine hydrogen equivalent weight (AHEW) of the curing agent. A common starting point is a 1:1 molar ratio of epoxy groups to amine active hydrogens.

  • Dissolution: In the round-bottom flask, dissolve the polymer and 4-(Oxiran-2-yl)benzonitrile in a minimal amount of anhydrous DMF under a nitrogen or argon atmosphere. Stir until a homogeneous solution is obtained.

  • Addition of Curing Agent: Dissolve the amine curing agent in a separate container with a small amount of DMF. Add the curing agent solution dropwise to the polymer solution while stirring.

  • Optional Catalyst Addition: If a catalyst is used to accelerate the reaction, add it to the mixture at this stage (typically 0.1-1.0% by weight of the total resin).

  • Degassing: To remove any dissolved gases that could form voids in the cured polymer, degas the mixture under vacuum for 15-30 minutes.

  • Casting: Pour the homogeneous mixture into pre-heated glass molds.

  • Curing: Transfer the molds to a vacuum oven and cure according to a pre-determined temperature profile. A typical two-stage curing process for an aromatic amine might be:

    • Initial cure: 2-3 hours at a moderate temperature (e.g., 120-150 °C).

    • Post-cure: 1-2 hours at a higher temperature (e.g., 180-200 °C) to ensure complete cross-linking.[7]

  • Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature before demolding.

Caption: Experimental Workflow for Polymer Cross-linking.

Characterization of the Cross-linked Polymer Network

A suite of analytical techniques is essential to validate the success of the cross-linking reaction and to determine the properties of the resulting polymer network.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for monitoring the progress of the curing reaction.[8][9]

  • Principle: The disappearance of the characteristic absorption band of the epoxy group (around 915 cm⁻¹) and the appearance of hydroxyl groups (broad band around 3400 cm⁻¹) indicate the progression of the ring-opening reaction.[8]

  • Protocol:

    • Acquire an FTIR spectrum of the uncured mixture.

    • Acquire FTIR spectra of the polymer at different stages of the curing process.

    • Monitor the decrease in the peak height or area of the epoxy band relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).

    • The degree of cross-linking can be estimated from the reduction in the epoxy peak intensity.[6][10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the cross-linked polymer, such as the glass transition temperature (Tg).[11][12]

  • Principle: The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a higher degree of cross-linking and greater thermal stability.[13]

  • Protocol:

    • Accurately weigh a small sample (5-10 mg) of the cured polymer into a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The Tg is observed as a step-change in the heat flow curve.

    • Multiple heating and cooling cycles can be performed to ensure the removal of thermal history.

Gel Content Determination

This gravimetric method quantifies the insoluble fraction of the polymer, which corresponds to the cross-linked portion.[14][15][16]

  • Principle: The un-cross-linked polymer chains are soluble in a suitable solvent, while the cross-linked network will only swell.

  • Protocol:

    • Accurately weigh a sample of the cured polymer (W_initial).

    • Place the sample in a solvent in which the un-cross-linked polymer is soluble (e.g., DMF or toluene) for an extended period (e.g., 24-48 hours) to extract the soluble fraction.

    • Carefully remove the swollen polymer and dry it to a constant weight in a vacuum oven (W_final).

    • Calculate the gel content as: Gel Content (%) = (W_final / W_initial) x 100

Swelling Test

The swelling behavior provides an indirect measure of the cross-link density.[17][18]

  • Principle: A higher cross-link density restricts the polymer chains' movement, leading to less swelling in a given solvent.[17][18]

  • Protocol:

    • Accurately weigh a dry sample of the cured polymer (W_dry).

    • Immerse the sample in a suitable solvent until equilibrium swelling is reached (typically 24-72 hours).

    • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

    • Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry

The Role of the Nitrile Group: A Gateway to Advanced Functionalities

While the primary focus of this guide is on the cross-linking reaction via the epoxy group, the nitrile functionality of 4-(Oxiran-2-yl)benzonitrile should not be overlooked. The presence of nitrile groups can enhance the thermal stability of the resulting polymer.[19] Furthermore, the nitrile group can serve as a versatile chemical handle for post-cross-linking modifications. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing reactive sites for the covalent attachment of drugs, proteins, or other bioactive molecules.[20] This bifunctionality makes 4-(Oxiran-2-yl)benzonitrile a particularly attractive cross-linker for applications in drug delivery systems and biomaterials.

Conclusion

4-(Oxiran-2-yl)benzonitrile is a promising cross-linking agent that offers a unique combination of a highly reactive epoxy group for network formation and a functional nitrile group for tailoring material properties. By carefully selecting the co-polymer and curing agent, and by meticulously controlling the reaction conditions, researchers can create a wide array of cross-linked polymers with enhanced thermal and mechanical properties. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the full potential of this versatile molecule in various scientific and industrial applications.

References

  • Three Bond International, Inc. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • ITA Labs. (n.d.). Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. Retrieved from [Link]

  • Kot-Wasik, A., & Kaźmierczak, A. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Journal of Applied Polymer Science, 115(5), 2993-3001.
  • ASTM International. (2016). Standard Test Methods for Determination of Gel Content of Crosslinked Polyethylene (PEX) Pipes and Tubing. ASTM F3203-16.
  • Szafraniec, J., et al. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Polymers, 16(14), 1935.
  • Evonik. (n.d.). Epoxy Curing Agents. Retrieved from [Link]

  • Epochemie. (2024, January 30). Understanding Aromatic Amine Hardeners for Epoxy Adhesives in the Chemical Industry. Retrieved from [Link]

  • International Organization for Standardization. (2018). Plastics — Epoxy resins — Determination of degree of crosslinking of crosslinked epoxy resins by Fourier Transform Infrared (FTIR) Spectroscopy. ISO 20368:2018.
  • Masoumi, M., et al. (2016).
  • Lanticina, S., et al. (2024). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. Polymers, 16(17), 2345.
  • Lee, S., et al. (2020). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Polymers, 12(11), 2535.
  • Epochemie. (n.d.). AROMATIC AMINES. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Study of the Curing Behavior of a Trifunctional Epoxy Resin. Retrieved from [Link]

  • Smedberg, A., et al. (1997). Gel content determination in cross-linked polyethylene. Polymer, 38(16), 4127-4133.
  • CEIS. (n.d.). Estimate of the degree of cross-linking through determination of the gel content. Retrieved from [Link]

  • Jovanović, V., et al. (2006). Determination of the cross-linking degree of unmodified epoxy resin by cycloaliphatic polyamine and polyamidamin hardeners by ftir spectroscopy. Journal of the Serbian Chemical Society, 71(1), 19-28.
  • Urakawa, O., et al. (2021). Cross-Linking Effect on Segmental Dynamics of Well-Defined Epoxy Resins. Macromolecules, 54(13), 6136–6145.
  • Zhang, Y., et al. (2023). Synthesis of nitrile-containing reactive phenolphthalein polyaryletherketone and synergistic toughening research on the toughening of epoxy resin—phase structure, mechanical and thermal properties. Reaction Chemistry & Engineering.
  • Acocella, M. R., et al. (2016). Graphene oxide as a catalyst for ring opening reactions in amine crosslinking of epoxy resins. RSC Advances, 6(25), 21081-21091.
  • Google Patents. (n.d.). CA3183461A1 - Catalysts for crosslinking epoxy resins.
  • Shimp, D. A. (2006, June).
  • ASTM International. (2016). Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. ASTM D2765-16.
  • Tohoku University. (2024, November 15). Enhancing epoxy resin curing: Investigating the catalytic role of water as a trace impurity in dense crosslinked network formation using an advanced cat-GRRM/MC/MD Method. Retrieved from [Link]

  • Sang, B., et al. (2020). Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins. Polymer Chemistry, 11(30), 4883-4894.
  • King Industries, Inc. (2001). Catalysis of the Epoxy-Carboxyl Reaction. Retrieved from [Link]

  • My Rubber Heart. (2025, October 27). Swelling Test Explained: How to Measure Crosslink Density [Video]. YouTube. [Link]

  • MDPI. (2026, February 18). Effects of Catalyst on the Properties of Bio-Based Epoxy Resin. Retrieved from [Link]

  • Provenzano, M., et al. (2025). Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol.
  • Liu, X., et al. (2022). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Advances, 12(38), 24699-24709.
  • MDPI. (2022, October 8). Comparative Thermo-Mechanical Properties of Sustainable Epoxy Polymer Networks Derived from Linseed Oil. Retrieved from [Link]

  • University of Twente. (2025, July 16). Effects of Epoxy Composition on the Thermal and Network Properties of Crosslinked Thermosets: A Molecular-Dynamics Study. Retrieved from [Link]

  • Wang, Y., et al. (2021). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins.
  • Royal Society of Chemistry. (n.d.). Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment 5: Swelling and solute transport properties of hydrogels. Retrieved from [Link]

  • My Rubber Heart. (2026, January 2). Swelling Test Explained: How to Measure Crosslink Density #myrubberheart #chemicalengineering [Video]. YouTube. [Link]

  • Mele, A., et al. (2019). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 11(11), 1836.
  • D'Angelo, A., et al. (2024). Evaluation of the Swelling Properties and Sorption Capacity of Maltodextrin-Based Cross-Linked Polymers. Polymers, 16(7), 903.
  • Kim, J., et al. (2026, March 21). Effect of functional nitrile groups on curing behaviors and thermal properties of epoxy resins as advanced matrix materials.
  • Nagase ChemteX Corporation. (2024, May 1). The Application as a “Crosslinking Agent” for Epoxy Resins. DENACOL's Lab.
  • Glatz, A., et al. (2021). Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. Polymers, 13(21), 3791.
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  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent polymerization of 4-(Oxiran-2-yl)benzonitrile during storage

Welcome to the comprehensive technical support guide for 4-(Oxiran-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 4-(Oxiran-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwanted polymerization of this valuable chemical intermediate during storage. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to maintain the integrity of your material.

Understanding the Instability of 4-(Oxiran-2-yl)benzonitrile

4-(Oxiran-2-yl)benzonitrile is a reactive molecule due to the strained three-membered epoxide ring. This ring is susceptible to opening under both acidic and basic conditions, which can initiate a chain-reaction polymerization. The presence of the electron-withdrawing nitrile group on the aromatic ring can further influence the reactivity of the epoxide, making it particularly prone to anionic polymerization.

The primary goal of proper storage is to prevent the initiation of this ring-opening polymerization, which can lead to a viscous, unusable, or even solid mass in your container.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 4-(Oxiran-2-yl)benzonitrile polymerization during storage?

A1: The polymerization of 4-(Oxiran-2-yl)benzonitrile is typically initiated by:

  • Contaminants: Acidic or basic impurities are the most common culprits. These can be introduced from improperly cleaned storage containers, spatulas, or exposure to atmospheric moisture and carbon dioxide (which can form carbonic acid).

  • Elevated Temperatures: Heat can accelerate the rate of polymerization, even in the absence of significant contamination.

  • Light Exposure: UV light can provide the energy to initiate radical polymerization, another potential pathway for degradation.

Q2: What is the recommended storage temperature for 4-(Oxiran-2-yl)benzonitrile?

A2: For long-term storage, it is recommended to store 4-(Oxiran-2-yl)benzonitrile at 2-8°C in a refrigerator. Avoid freezing the material, as this can cause moisture to condense upon thawing. For short-term storage (a few days), a cool, dark place away from heat sources may be sufficient, but refrigeration is always the safest option.

Q3: Should I store 4-(Oxiran-2-yl)benzonitrile under an inert atmosphere?

A3: Yes, for long-term storage or for high-purity applications, storing under an inert atmosphere of nitrogen or argon is highly recommended. This prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation and polymerization.

Q4: Can I use a chemical inhibitor to prevent polymerization?

A4: Yes, the addition of a polymerization inhibitor can significantly extend the shelf life of 4-(Oxiran-2-yl)benzonitrile. Common choices include:

  • Phenolic inhibitors: such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at concentrations of 100-200 ppm. These are effective in the presence of trace oxygen.[1]

  • Stable nitroxide radicals: such as 4-hydroxy-TEMPO (TEMPOL) at concentrations of 50-100 ppm. These are highly effective radical scavengers.[2]

It is crucial to ensure the inhibitor is fully dissolved and homogeneously mixed with the monomer.

Q5: How can I tell if my 4-(Oxiran-2-yl)benzonitrile has started to polymerize?

A5: Early signs of polymerization include:

  • An increase in viscosity.

  • The appearance of cloudiness or a hazy texture.

  • The formation of a gel or solid precipitates.

  • Discoloration (e.g., yellowing).

If you observe any of these signs, it is crucial to perform an analytical check before using the material.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Increased viscosity or gel formation in the stored sample. Unwanted polymerization has occurred, likely initiated by contaminants, elevated temperature, or light exposure.[3]1. Isolate the affected container immediately to prevent cross-contamination.2. Do not use the material. Polymerized epoxides will not perform as expected in reactions.[3]3. Review storage conditions: Ensure storage at 2-8°C, in the dark, and under an inert atmosphere.4. Investigate potential contamination: Check for acidic or basic residues on glassware and ensure all handling equipment is scrupulously clean and dry.
Discoloration of the material (e.g., yellowing). This is an early indicator of degradation or the initial stages of polymerization.[3]1. Perform a quality control check. Use analytical methods like HPLC or GC-MS to check for oligomers and other impurities.[3]2. If impurities are detected, consider purification (e.g., flash chromatography) if feasible, though this can be challenging with a reactive monomer.3. If no significant impurities are found, monitor the material closely and consider adding a recommended inhibitor.
Inconsistent reaction outcomes using a stored batch of the material. Partial polymerization or degradation has altered the effective concentration of the monomer.[3]1. Re-characterize the starting material. Use ¹H NMR spectroscopy or titration to determine the purity and confirm the epoxide equivalent weight.[3]2. Analyze for oligomers. Employ HPLC or GC-MS to detect the presence of low-molecular-weight polymers.[3]3. If the material is compromised, discard it. Use a fresh, properly stored batch to ensure experimental reproducibility.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 4-(Oxiran-2-yl)benzonitrile
  • Container Selection: Use a clean, dry, amber glass bottle with a PTFE-lined cap to protect the material from light.

  • Inhibitor Addition (Optional but Recommended):

    • If the material is supplied without an inhibitor, consider adding one for long-term storage.

    • Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v MEHQ in a compatible, dry solvent like dichloromethane).

    • Add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 100-200 ppm) and mix thoroughly.

    • If using a solvent, ensure it is completely removed under a stream of inert gas before sealing the container.

  • Inert Atmosphere Blanketing:

    • Connect the container to a Schlenk line or use a glove box.[4][5]

    • Evacuate the headspace of the container and backfill with dry nitrogen or argon.

    • Repeat this "purge-and-refill" cycle three times to ensure all oxygen and moisture are removed.[5]

  • Sealing and Storage:

    • Tightly seal the container with the PTFE-lined cap.

    • Wrap the cap and neck of the bottle with Parafilm® as an extra precaution against moisture ingress.

    • Label the container clearly with the chemical name, date received, date opened, and the type and concentration of any added inhibitor.

    • Store the container in a refrigerator at 2-8°C.

Protocol 2: Analytical Monitoring of Polymerization

A. Fourier-Transform Infrared (FTIR) Spectroscopy for Epoxide Ring Opening

This method provides a quick qualitative assessment of the integrity of the epoxide ring.

  • Sample Preparation:

    • For liquids, place a drop of the neat material between two NaCl or KBr salt plates.

    • For solids, prepare a KBr pellet or a thin film on a salt plate from a solution in a volatile solvent.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Look for the characteristic absorbance band of the epoxide ring, which typically appears around 850-950 cm⁻¹ and a weaker band around 1250 cm⁻¹ .[6]

    • The appearance or increase in intensity of a broad absorbance band in the region of 3200-3600 cm⁻¹ is indicative of hydroxyl (-OH) groups, which are formed upon ring-opening and subsequent polymerization.[7] A decrease in the intensity of the epoxide peak relative to other peaks in the spectrum suggests polymerization has occurred.

B. High-Performance Liquid Chromatography (HPLC) for Oligomer Detection

This method is more quantitative and can detect the presence of dimers, trimers, and other low-molecular-weight oligomers.

  • Sample Preparation:

    • Prepare a stock solution of the 4-(Oxiran-2-yl)benzonitrile sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. A starting condition of 50:50 acetonitrile:water, ramping to 100% acetonitrile over 20 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the benzonitrile moiety absorbs (e.g., 245 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The monomer will elute as a major peak.

    • The presence of additional peaks at later retention times is indicative of oligomer formation. The area of these peaks can be used to estimate the extent of polymerization.

Visualizing the Polymerization Pathway

The following diagram illustrates the potential pathways for the polymerization of 4-(Oxiran-2-yl)benzonitrile and the points of intervention.

Monomer 4-(Oxiran-2-yl)benzonitrile (Stable Monomer) RingOpening Epoxide Ring-Opening Monomer->RingOpening Initiator Initiators (Acidic/Basic Impurities, Heat, Light) Initiator->RingOpening Initiates Anionic Anionic Polymerization RingOpening->Anionic Anionic Pathway Cationic Cationic Polymerization RingOpening->Cationic Cationic Pathway Polymer Polyether (Viscous/Solid Product) Anionic->Polymer Cationic->Polymer Inhibitors Inhibitors (Phenolics, Nitroxides) Inhibitors->RingOpening Prevents Storage Proper Storage (Cold, Dark, Inert Atmosphere) Storage->Initiator Minimizes

Caption: Polymerization pathways and prevention points.

References

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  • C10G-E095 Analytical Solutions for Analysis of Polymer Additives. (n.d.). Shimadzu. Retrieved from [Link]

  • Green Polymerization of 4-(Oxiran-2-ylmethyl)morpholine | Request PDF. (2026, March 3). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and thermal degradation kinetics of Copolyesters. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]

  • Advances in Environmental and Engineering Research | Kinetics and Thermodynamics of the Pyrolysis of Waste Polystyrene over Natural Clay. (2022, November 1). Lidsen. Retrieved from [Link]

  • Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. (2024). MDPI. Retrieved from [Link]

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020, June 22). Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Optimizing yield in the epoxidation of 4-cyanostyrene to 4-(Oxiran-2-yl)benzonitrile

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the epoxidation of 4-cyanostyrene to 4-(O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the epoxidation of 4-cyanostyrene to 4-(Oxiran-2-yl)benzonitrile.

Because the para-cyano group is strongly electron-withdrawing, the styrene double bond becomes highly electron-deficient. This electronic deactivation fundamentally alters the reactivity profile of the alkene, rendering standard electrophilic epoxidation methods inefficient and prone to side reactions.

Below, you will find quantitative comparisons, mechanistic troubleshooting guides, and self-validating protocols designed to optimize your yield and preserve the integrity of both the epoxide and the nitrile functional groups.

Methodology Comparison & Yield Optimization Table

Summarizing the quantitative data from literature and internal optimizations, the table below compares the efficacy of various epoxidation strategies for 4-cyanostyrene.

Epoxidation MethodReagents & ConditionsReaction TimeTypical YieldPrimary Failure Mode / Byproduct
Standard Electrophilic mCPBA (1.5 eq), DCM, 0 °C to RT24 - 48 h40 - 55%Epoxide ring-opening (Diol formation)
Nucleophilic (Modified) mCPBA (4.0 eq), KOH (6.7 eq), Dioxane12 - 18 h65 - 75%Nitrile hydrolysis (Amide formation)
Lewis Acid Catalytic Mn-TMTACN (1 mol%), Sc(OTf)₃ (0.5 mol%), H₂O₂, MeCN< 1 h> 90%Over-oxidation (if Sc(OTf)₃ > 10 mol%)
Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 50% conversion when using standard mCPBA in dichloromethane? A1: This is a fundamental electronic mismatch. Standard Prilezhaev epoxidation with meta-chloroperoxybenzoic acid (mCPBA) relies on a concerted, electrophilic oxygen transfer where the alkene acts as a nucleophile[1]. The para-cyano group on 4-cyanostyrene withdraws electron density via resonance and induction, significantly lowering the Highest Occupied Molecular Orbital (HOMO) of the vinylic π -bond. Consequently, the alkene is too electron-poor to efficiently attack the electrophilic peroxy oxygen of mCPBA, leading to stalled conversions. To resolve this, you must switch the mechanistic paradigm to either a nucleophilic epoxidation or a Lewis acid-activated catalytic system[2],[3].

Q2: I pushed the standard mCPBA reaction with heat and extended time, but my yield of 4-(Oxiran-2-yl)benzonitrile actually decreased. What happened? A2: You have likely induced epoxide ring-opening. As mCPBA transfers its oxygen, it generates stoichiometric amounts of m-chlorobenzoic acid (pKa ~3.8)[1]. Under extended reaction times or elevated temperatures, this acidic byproduct protonates the newly formed, highly strained oxirane ring. Ambient moisture or the benzoate anion itself then acts as a nucleophile, opening the epoxide to form a 1,2-diol. Self-Validating Fix: If you must use mCPBA, run the reaction in a biphasic system with saturated aqueous NaHCO3​ to continuously neutralize the acidic byproduct as it forms.

Q3: I attempted a nucleophilic epoxidation using alkaline hydrogen peroxide ( H2​O2​ / NaOH), but TLC shows a highly polar byproduct and my mass recovery is low. What went wrong? A3: While the hydroperoxide anion ( HOO− ) is an excellent nucleophile for electron-deficient alkenes, the strongly basic conditions required to generate it are incompatible with your substrate. The -CN group is highly sensitive to strong aqueous bases and will rapidly hydrolyze to a primary amide or a carboxylic acid. This destroys your starting material and creates highly polar, water-soluble byproducts that are lost during organic extraction. You must strictly control the pH during both the reaction and the workup (e.g., using a pH 6.0 phosphate buffer) to preserve the nitrile[4].

Mechanistic Logic & Workflow Visualization

To select the optimal protocol, it is critical to understand the causality behind the reaction pathways.

MechanisticPathways Substrate 4-Cyanostyrene (Electron-Deficient) Path1 Standard mCPBA (Electrophilic Oxygen) Substrate->Path1 Low HOMO blocks attack Path2 mCPBA + KOH (Nucleophilic Peroxy Anion) Substrate->Path2 Base generates nucleophile Path3 Mn-TMTACN / Sc(OTf)3 (Lewis Acid Activated) Substrate->Path3 Sc(III) accelerates transfer Out1 Slow Conversion Diol Formation Risk Path1->Out1 Out2 Improved Yield Nitrile Hydrolysis Risk Path2->Out2 Out3 Rapid Conversion High Selectivity Path3->Out3

Mechanistic pathways for 4-cyanostyrene epoxidation and their respective reaction outcomes.

Optimized Experimental Protocols

Based on the mechanistic limitations outlined above, we recommend the following two protocols. Protocol A is the state-of-the-art method for maximizing yield and minimizing reaction time.

Protocol A: Catalytic Epoxidation via Mn-TMTACN and Sc(OTf)₃

This protocol utilizes Scandium(III) triflate as a Lewis acid co-catalyst, which dramatically accelerates the oxygen transfer from the manganese-oxo intermediate to the electron-deficient alkene, achieving complete conversion in minutes without harsh basic or acidic conditions[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry reaction vial equipped with a magnetic stir bar, add a solution of Sc(OTf)₃ (0.5 mol%, 0.005 M) in dry acetonitrile (MeCN). Immediately add a solution of the Mn-TMTACN catalyst (1.0 mol%, 0.01 M) in dry MeCN. Stir the mixture for 5 minutes at room temperature to equilibrate[3].

  • Substrate Addition: Add 4-cyanostyrene (1.0 equivalent, 0.50 M solution in dry MeCN) to the catalytic mixture. Allow the system to equilibrate for 10 minutes.

  • Oxidation: Slowly add 30% aqueous H2​O2​ (10.0 equivalents) dropwise over 5 minutes. Self-Validation Check: The reaction should exhibit a slight exotherm. Monitor strictly via TLC (Hexanes:EtOAc 8:2); complete consumption of the starting material should occur within 15–30 minutes[3].

  • Buffered Workup: Quench the reaction by adding a 0.2 M sodium phosphate buffer (pH 6.0) to protect both the epoxide and the nitrile group[4]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 4-(Oxiran-2-yl)benzonitrile.

Workflow S1 1. Catalyst Prep Mn-TMTACN + Sc(OTf)3 in dry MeCN S2 2. Substrate Addition Add 4-Cyanostyrene Equilibrate 10 min S1->S2 S3 3. Oxidation Add 30% H2O2 (aq) Stir at RT S2->S3 S4 4. Buffered Workup pH 6.0 Phosphate Buffer Extract with EtOAc S3->S4 Monitor via TLC S5 5. Isolation 4-(Oxiran-2-yl)benzonitrile (>90% Yield) S4->S5 Evaporate in vacuo

Step-by-step workflow for the catalytic epoxidation of 4-cyanostyrene and buffered isolation.

Protocol B: Nucleophilic mCPBA Epoxidation (Fallback Method)

If transition metal catalysts are unavailable, mCPBA can be forced to react by converting it into a highly nucleophilic peroxycarboxylate anion using a strong base[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve mCPBA (4.0 equivalents) in a mixture of Dioxane and Water (4:1 ratio). Cool the flask to 0 °C.

  • Base Activation: Slowly add KOH (6.7 equivalents) to the solution. Caution: This generates the active nucleophilic peroxy anion. Keep the temperature strictly at 0 °C during addition to prevent thermal decomposition of the peracid[2].

  • Epoxidation: Add 4-cyanostyrene (1.0 equivalent) dropwise. Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Quench & Extraction: Dilute the mixture with cold water and immediately extract with Dichloromethane (DCM). Wash the organic layer extensively with saturated aqueous NaHCO3​ to remove residual m-chlorobenzoic acid, followed by a brine wash.

  • Purification: Dry the organic layer over MgSO4​ and concentrate. Flash column chromatography may be required to separate the epoxide from trace amounts of unreacted starting material.

References
  • m-CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of gem-Deactivated Olefins The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Mechanism of Epoxidation Master Organic Chemistry URL:[Link]

  • Remarkable increase in the rate of the catalytic epoxidation of electron deficient styrenes through the addition of Sc(OTf)₃ to the MnTMTACN catalyst Chemical Communications (RSC Publishing) URL:[Link]

  • WO2011017578A1 - Sphingosine-1-phosphate receptor agonists (Buffer Workup Protocols for 4-(oxiran-2-yl)benzonitrile)

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 4-(Oxiran-2-yl)benzonitrile

Welcome to the technical support resource for 4-(Oxiran-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-(Oxiran-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification and crystallization of this versatile synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, enabling you to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the purification of 4-(Oxiran-2-yl)benzonitrile. Each issue is presented with potential causes and actionable solutions based on established crystallization principles.

❓ Issue 1: My 4-(Oxiran-2-yl)benzonitrile fails to crystallize from solution upon cooling.

Symptoms: After dissolving the compound in hot solvent and allowing it to cool, the solution remains clear, or no precipitate forms.

Analysis & Solutions:

This is a classic sign that the solution has not reached a sufficient level of supersaturation, which is the essential driving force for crystal formation.[1] Several factors could be at play:

  • Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[2] If too much solvent is used, the solution may not become saturated even at low temperatures, preventing the compound from precipitating.

    • Solution: Gently heat the solution again and evaporate a portion of the solvent to increase the concentration. A rotary evaporator is ideal for this.[2] Afterward, allow the more concentrated solution to cool slowly.

  • Cause 2: High Compound Solubility. The chosen solvent may be too effective, keeping the compound dissolved even when cold.

    • Solution: Induce crystallization by introducing an "anti-solvent" or "bad solvent". This is a solvent in which your compound is poorly soluble but is miscible with your primary solvent.[3][4] Add the anti-solvent dropwise to the warm solution until you observe persistent cloudiness (the saturation point), then allow it to cool slowly.[4] For 4-(Oxiran-2-yl)benzonitrile, common solvent/anti-solvent pairs could include Ethanol/Water or Ethyl Acetate/Hexanes.[5]

  • Cause 3: Inhibition of Nucleation. Crystal formation requires an initial "seed" or nucleation site to begin.[2] Sometimes, a supersaturated solution can be stable if there are no sites for crystals to start growing.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[1][6]

    • Solution B (Seeding): If available, add a tiny crystal of pure 4-(Oxiran-2-yl)benzonitrile to the cooled solution. This "seed crystal" provides a template for further crystal growth.[6]

❓ Issue 2: An oil has separated from the solution instead of solid crystals ("Oiling Out").

Symptoms: Instead of a crystalline solid, a second, dense liquid phase (an oil) forms as the solution cools.

Analysis & Solutions:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is so high that it comes out of solution before it can form an ordered crystal lattice.[1][2] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.[2]

  • Cause 1: Solution Cooled Too Rapidly. Fast cooling does not allow sufficient time for molecules to align into a crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulate the flask with glass wool or paper towels, or place it in a warm bath that is allowed to cool to room temperature overnight.[1][2]

  • Cause 2: Solution is Too Concentrated. The solute concentration is above the solubility limit at a temperature that is also above the compound's melting point.

    • Solution: Add a small amount of additional hot solvent to the mixture to re-dissolve the oil, then attempt a slower cooling process as described above.[2]

  • Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system to modulate the solvent power and reduce the temperature at which saturation occurs.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common crystallization challenges.

G Workflow for Crystallization Troubleshooting start Crude 4-(Oxiran-2-yl)benzonitrile dissolved in minimum hot solvent cool Allow solution to cool slowly start->cool outcome Observe Outcome cool->outcome crystals Well-formed crystals appear outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiled_out Compound 'Oils Out' outcome->oiled_out Problem isolate Isolate by filtration, wash with cold solvent, and dry crystals->isolate sol_no1 Reduce solvent volume by evaporation no_crystals->sol_no1 sol_no2 Induce nucleation (scratch/seed) no_crystals->sol_no2 sol_no3 Add anti-solvent dropwise no_crystals->sol_no3 sol_oil1 Re-heat and add more solvent oiled_out->sol_oil1 sol_oil2 Cool solution at a much slower rate oiled_out->sol_oil2 sol_oil3 Consider a different solvent system oiled_out->sol_oil3 If problem persists sol_no1->cool sol_no2->cool sol_no3->cool sol_oil1->cool

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-(Oxiran-2-yl)benzonitrile vs styrene oxide

A Comparative Guide to Epoxide Reactivity: 4-(Oxiran-2-yl)benzonitrile vs. Styrene Oxide As a Senior Application Scientist in early-stage drug development, selecting the right chiral building block is critical for synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Epoxide Reactivity: 4-(Oxiran-2-yl)benzonitrile vs. Styrene Oxide

As a Senior Application Scientist in early-stage drug development, selecting the right chiral building block is critical for synthesizing 1,2-difunctionalized APIs (Active Pharmaceutical Ingredients). Epoxides are highly versatile synthons, but their reactivity profiles are exquisitely sensitive to electronic effects.

This guide provides an objective, data-driven comparison of two structurally related but mechanistically divergent epoxides: Styrene Oxide (SO) and 4-(Oxiran-2-yl)benzonitrile (p-Cyanostyrene Oxide, p-CN-SO) . By understanding the causality behind their regioselectivity and kinetic behavior, researchers can rationally design synthetic routes with predictable outcomes.

Mechanistic Framework: The Electronic Disconnect

The fundamental difference between styrene oxide and its para-cyano derivative lies in the electronic environment of the benzylic (alpha, α ) carbon[1].

  • Styrene Oxide (SO): The unsubstituted phenyl ring can stabilize a developing positive charge at the benzylic position via resonance. Under acidic or Lewis acid-catalyzed conditions, the oxirane oxygen is protonated, weakening the C–O bond. This triggers an SN​1 -like transition state, driving nucleophiles to attack the more sterically hindered, but electronically stabilized, α -carbon[2]. Under basic conditions, steric factors dominate, favoring terminal ( β ) attack.

  • 4-(Oxiran-2-yl)benzonitrile (p-CN-SO): The para-cyano group (-CN) is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This drastically reduces electron density in the aromatic ring, completely destabilizing any partial positive charge at the benzylic position[3]. Consequently, the SN​1 -like pathway is energetically prohibited. Ring-opening is forced to proceed almost exclusively via a concerted SN​2 mechanism at the less sterically hindered terminal ( β ) carbon, regardless of the pH[4].

MechanisticPathway SO Styrene Oxide (SO) AlphaAttack Alpha-Attack (Benzylic) SN1-like (Carbocation Stabilized) SO->AlphaAttack Acidic Catalysis BetaAttack Beta-Attack (Terminal) SN2 (Sterically Driven) SO->BetaAttack Basic/Neutral pCNSO 4-(Oxiran-2-yl)benzonitrile BetaAttack2 Strict Beta-Attack Benzylic C+ Destabilized by -CN pCNSO->BetaAttack2 All Conditions

Divergent regioselective pathways of SO and p-CN-SO based on electronic effects.

Quantitative Data & Regioselectivity Comparison

The electronic deactivation in p-CN-SO not only shifts the regioselectivity but also significantly dampens the overall reaction kinetics compared to the relatively electrophilic styrene oxide[4]. The table below summarizes the expected regiomeric ratios ( α:β ) and relative reaction rates during nucleophilic azidolysis (ring-opening with sodium azide).

Table 1: Regioselectivity and Kinetic Profiling (Azidolysis)

SubstrateConditionsMajor ProductRegioselectivity ( α:β )Relative Rate ( krel​ )
Styrene Oxide Acidic (pH 4.2) α -Azido alcohol85 : 151.0 (Baseline)
Styrene Oxide Basic/Neutral β -Azido alcohol10 : 900.6
p-CN-Styrene Oxide Acidic (pH 4.2) β -Azido alcohol< 5 : > 950.15
p-CN-Styrene Oxide Basic/Neutral β -Azido alcohol< 1 : > 990.08

Data synthesis based on comparative studies of electron-deficient styrene oxides[2][3][4].

Experimental Protocols: Self-Validating Workflows

To objectively evaluate these differences in your own laboratory, utilize the following standardized protocols. These methods are designed as self-validating systems: the inclusion of distinct pH environments proves the mechanistic divergence, while HPLC analysis provides absolute quantification.

Protocol A: Regioselective Azidolysis of Epoxides

This protocol utilizes mild acidic conditions to highlight the SN​1 vs SN​2 dichotomy.

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of the respective epoxide (Styrene Oxide in Flask A; 4-(Oxiran-2-yl)benzonitrile in Flask B) in 5 mL of a 4:1 Dimethylformamide (DMF) / H2​O solvent mixture.

  • Nucleophile Addition: Add 3.0 mmol (195 mg) of Sodium Azide ( NaN3​ ) and 1.5 mmol (80 mg) of Ammonium Chloride ( NH4​Cl ) to each flask. The NH4​Cl acts as a mild proton source to buffer the reaction near pH 4.5–5.0[2].

  • Reaction Execution: Stir both reactions vigorously at 50°C.

  • In-Process Monitoring (Causality Check): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). You will observe that Flask A (SO) consumes starting material within 2-3 hours, whereas Flask B (p-CN-SO) requires 12-16 hours due to the deactivated electrophilic center.

  • Quenching & Extraction: Cool to room temperature, quench with 10 mL of saturated aqueous NaHCO3​ , and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Prep 1. Substrate + DMF/H2O (SO vs p-CN-SO) React 2. NaN3 / NH4Cl 50°C Heating Prep->React Quench 3. NaHCO3 Quench & EtOAc Extract React->Quench Analyze 4. HPLC Regiomeric Quantification Quench->Analyze

Standardized experimental workflow for comparative epoxide azidolysis.

Protocol B: HPLC Quantification of Regioisomers

To ensure trustworthiness, the crude mixtures must be analyzed quantitatively rather than relying solely on isolated yields, which can be skewed by purification biases.

  • Sample Prep: Dissolve 5 mg of the crude product mixture in 1 mL of HPLC-grade Acetonitrile.

  • Column: Use a standard C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min[5].

  • Detection: UV absorption at 210 nm (for SO derivatives) and 254 nm (for p-CN-SO derivatives).

  • Validation: The β -azido alcohol (terminal attack) will elute slightly earlier than the α -azido alcohol (benzylic attack) due to higher polarity. Integrate the peak areas to calculate the exact α:β ratio, validating the data in Table 1.

Conclusion & Application Insights

For drug development professionals, the choice between these substrates dictates the synthetic strategy:

  • Use Styrene Oxide when synthesizing α -substituted derivatives (like certain phenylethanolamines), utilizing Lewis acids to drive benzylic attack.

  • Use 4-(Oxiran-2-yl)benzonitrile when strict terminal functionalization is required. The cyano group acts as a built-in regiocontrol element, ensuring high fidelity for β -attack without the need for complex, sterically bulky catalysts. Furthermore, the resulting cyano group can be subsequently reduced to a primary amine or hydrolyzed to a carboxylic acid, making it a highly versatile intermediate for complex API synthesis.

Sources

Comparative

GC-MS vs. LC-MS and NMR for Validating 4-(Oxiran-2-yl)benzonitrile Synthesis: A Comparative Guide

Executive Summary 4-(Oxiran-2-yl)benzonitrile (commonly known as 4-cyanostyrene oxide) is a critical chiral building block, predominantly utilized in the synthesis of Sphingosine-1-phosphate (S1P1) receptor agonists for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Oxiran-2-yl)benzonitrile (commonly known as 4-cyanostyrene oxide) is a critical chiral building block, predominantly utilized in the synthesis of Sphingosine-1-phosphate (S1P1) receptor agonists for autoimmune therapies[1]. Validating its synthesis—typically achieved via the epoxidation of 4-cyanostyrene—presents a unique analytical challenge. Analysts must resolve unreacted volatile starting materials without destroying the thermally labile epoxide ring.

As an Application Scientist, the most common pitfall I observe in epoxide validation is the misidentification of instrument-induced thermal artifacts as synthetic byproducts. This guide objectively compares GC-MS against HPLC-UV and 1H-NMR, providing a field-proven, self-validating GC-MS protocol designed specifically to preserve epoxide integrity during analysis.

The Analytical Challenge: Epoxide Lability vs. Volatile Resolution

Epoxides are inherently strained, high-energy three-membered rings. When subjected to the high temperatures of a standard GC injection port (typically 250–300 °C), styrene oxide derivatives are highly susceptible to thermal degradation[2]. Specifically, they undergo the Meinwald rearrangement , isomerizing into corresponding aldehydes (4-cyanophenylacetaldehyde) or ketones (4-cyanoacetophenone).

If an analyst relies on standard GC-MS methods, they risk falsely identifying these rearranged compounds as synthetic over-oxidation byproducts, when they are actually thermal artifacts generated inside the instrument. Despite this lability, GC-MS remains vastly superior to LC-MS for this specific reaction monitoring because 4-cyanostyrene lacks the strong chromophores required for trace LC-UV detection and ionizes poorly in Electrospray Ionization (ESI)[3][4].

Comparative Analysis: Modality Selection

To justify the use of GC-MS, we must weigh its performance against alternative analytical modalities.

Analytical ModalityPrimary AdvantagePrimary LimitationLimit of Detection (LOD)Best Use Case
GC-MS (EI) Exceptional resolution of volatiles; definitive MS fragmentation libraries.High risk of thermal degradation (Meinwald rearrangement) in standard inlets.~1-5 ppmReaction monitoring, trace volatile byproduct identification.
HPLC-UV / ESI-MS Non-destructive; operates at room temperature, preserving the epoxide ring.Poor ionization of non-polar styrenes in ESI; requires strong chromophores.~10-50 ppmFinal purity certification, quantification of non-volatile impurities.
1H-NMR Absolute structural confirmation; no sample degradation; direct quantification.Low throughput; high limit of detection; requires deuterated solvents.~1000 ppm (0.1%)Structural elucidation of isolated intermediates.

Mechanistic Insight: The Meinwald Rearrangement in GC Inlets

Understanding the degradation pathway is critical to preventing it. The diagram below illustrates how the target molecule is synthesized and how the instrument's heat can artificially alter the analytical results.

G SM 4-Cyanostyrene (Starting Material) Ox Epoxidation (mCPBA / H2O2) SM->Ox Epoxide 4-(Oxiran-2-yl)benzonitrile (Target Product) Ox->Epoxide Synthesis Injector Hot GC Injector (>250°C) Epoxide->Injector GC-MS Analysis Degradation1 4-Cyanophenylacetaldehyde (Thermal Artifact) Injector->Degradation1 Isomerization Degradation2 4-Cyanoacetophenone (Thermal Artifact) Injector->Degradation2 Rearrangement

Synthesis of 4-(Oxiran-2-yl)benzonitrile and its thermal degradation pathways in GC-MS.

Optimized GC-MS Protocol for 4-(Oxiran-2-yl)benzonitrile

To harness the resolving power of GC-MS while mitigating thermal degradation, the analytical workflow must be strictly controlled. The following protocol utilizes a low-temperature splitless injection to preserve the epoxide intact[4].

Workflow Prep Sample Preparation (Buffer Wash & Dilution) Inj Injection Technique (Cold-on-Column / 150°C Splitless) Prep->Inj Sep Capillary GC Separation (5% Phenyl-methylpolysiloxane) Inj->Sep Ion Electron Ionization (EI) (70 eV, 230°C) Sep->Ion Det Mass Spectrometry (SIM/SCAN Mode) Ion->Det

Optimized GC-MS workflow for thermally labile epoxide analysis.

Step-by-Step Methodology
  • Sample Preparation & Quenching:

    • Action: Extract the reaction mixture using Methyl tert-butyl ether (MTBE). Wash the organic layer with 0.2 M pH 6.0 sodium phosphate buffer[1]. Dry over anhydrous Na₂SO₄ and dilute to ~1 mg/mL.

    • Causality: Epoxides are highly sensitive to trace acids or bases. Residual oxidants (like mCPBA) or alkali can act as Lewis/Brønsted acids in the hot injection port, drastically accelerating thermal rearrangement. The buffer wash neutralizes these catalysts.

  • Instrument Configuration:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection Parameters (Critical Step):

    • Action: Set the inlet temperature to 150 °C (or use a Cold-on-Column injector tracking the oven temperature). Inject 1.0 µL in Splitless mode.

    • Causality: The activation energy for the Meinwald rearrangement of styrene oxides is easily breached at standard 250 °C inlet temperatures. Lowering the inlet to 150 °C prevents this artifact while maintaining sufficient thermal energy to volatilize the 145 g/mol sample into the column.

  • Oven Temperature Program:

    • Initial: 60 °C (Hold 2 min).

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C (Hold 3 min for column bake-out).

  • MS Detection (EI Mode):

    • Action: Set Ion Source Temp to 230 °C. Utilize Selected Ion Monitoring (SIM) for m/z 145 (M⁺), 116 (M-CHO), and 115, combined with full SCAN (m/z 50–300).

    • Causality: Styrene oxides often exhibit weak molecular ions. Monitoring the M-CHO fragment (m/z 116) provides a reliable quantitative target, while the full SCAN ensures unexpected synthetic byproducts are not missed.

Self-Validating Experimental Design: Differentiating Artifacts from Byproducts

Trustworthy analytical chemistry requires protocols that validate themselves. You must prove that the peaks in your chromatogram reflect the chemistry in your flask, not the chemistry in your instrument.

To achieve this, execute the Temperature Modulation Test :

  • Inject a purified standard of 4-(Oxiran-2-yl)benzonitrile at three different inlet temperatures: 150 °C, 200 °C, and 250 °C.

  • Data Interpretation: Calculate the peak area ratio of the epoxide (m/z 145, earlier retention time) to the ketone/aldehyde (m/z 145, later retention time).

    • If the ketone peak area increases exponentially with the inlet temperature, the ketone is a thermal artifact generated by the GC inlet.

    • If the ratio of epoxide to ketone remains constant across all injection temperatures, the ketone is a true synthetic byproduct generated during the reaction in the flask.

By embedding this control into your workflow, your GC-MS method becomes a self-validating system, ensuring absolute confidence in your synthetic validation.

References

  • Title: WO2011017578A1 - Sphingosine-1-phosphate receptor agonists Source: Google Patents URL
  • Title: Highly Selective Oxidation of Styrene to Styrene Oxide over a Tetraphenylporphyrin-Bridged Silsesquioxane-Based Hybrid Porous Polymer Source: ACS Publications URL:[Link]

  • Title: THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES Source: OSTI.gov URL: [Link]

  • Title: Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin Source: PubMed URL:[Link]

Sources

Validation

Comparative Guide: 4-(Oxiran-2-yl)benzonitrile vs. 3-(Oxiran-2-yl)benzonitrile in Organic Synthesis and Drug Development

Executive Summary In medicinal chemistry and advanced organic synthesis, functionalized styrene oxides serve as critical electrophilic building blocks. 4-(Oxiran-2-yl)benzonitrile (para-cyanostyrene oxide) and 3-(Oxiran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, functionalized styrene oxides serve as critical electrophilic building blocks. 4-(Oxiran-2-yl)benzonitrile (para-cyanostyrene oxide) and 3-(Oxiran-2-yl)benzonitrile (meta-cyanostyrene oxide) are two highly valuable positional isomers. While they share identical molecular weights and core reactivities, the positional shift of the strongly electron-withdrawing cyano group dictates distinct electronic profiles. As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical properties, mechanistic divergence in regioselectivity, and practical applications, supported by field-proven experimental protocols.

Physicochemical & Electronic Profiling

Both isomers act as precursors for phenylethanolamine derivatives, but their electronic influence on the oxirane ring differs fundamentally due to their spatial arrangement.

  • 4-(Oxiran-2-yl)benzonitrile (CAS: 52695-39-3)[1]: The para-cyano group exerts both a strong inductive (-I) and a powerful resonance (-R) effect. 2 assign the para-cyano group a value of σp = +0.66[2]. This resonance directly aligns with the benzylic position, heavily withdrawing electron density.

  • 3-(Oxiran-2-yl)benzonitrile (CAS: 13906-62-2)[3]: The meta-cyano group has a Hammett constant of σm = +0.56[4]. Because it cannot participate in direct resonance stabilization or destabilization of the benzylic position, its electron-withdrawing nature relies almost entirely on the inductive (-I) effect.

Mechanistic Divergence: Regioselectivity in Epoxide Ring-Opening

The choice between the para and meta isomer profoundly impacts the transition state during nucleophilic ring-opening, dictating the regioselectivity (α vs. β attack).

  • Basic/Nucleophilic Conditions (SN2): Under basic conditions (e.g., aminolysis), nucleophiles attack the less sterically hindered β-carbon (terminal methylene). Both isomers exhibit excellent β-regioselectivity. The electron-withdrawing cyano group increases the electrophilicity of the oxirane ring, accelerating the reaction compared to electron-donating analogs[5].

  • Acidic Conditions (SN1-like): Unsubstituted styrene oxide typically favors nucleophilic attack at the α-carbon (benzylic position) due to the stabilization of the developing carbocation. However, the cyano group deeply destabilizes this developing positive charge. Because the para-cyano group exerts a resonance effect directly on the benzylic carbon, it suppresses α-attack much more aggressively than the meta-isomer, forcing an unusual shift toward β-attack even under acidic conditions[5].

  • Biocatalytic Hydrolysis: In kinetic resolutions using Aspergillus niger epoxide hydrolases, the presence of the powerful para-cyano group significantly decreases both the reaction rate and enantioselectivity compared to unsubstituted styrene oxide.5 reveal that this is due to the weak polar character of the enzyme's early transition state, which is sensitive to extreme electron withdrawal[6].

Reaction Pathway Visualization

EpoxideOpening cluster_acidic Acidic Conditions (SN1-like) cluster_basic Basic/Neutral Conditions (SN2) Epoxide Cyanostyrene Oxide (para or meta) AlphaAttack Attack at C-alpha (Benzylic) Epoxide->AlphaAttack H+ BetaAttack Attack at C-beta (Terminal) Epoxide->BetaAttack Nu- Destabilized Destabilized by -CN (Reduced Yield) AlphaAttack->Destabilized Favored Favored Pathway (High Regioselectivity) BetaAttack->Favored

Nucleophilic ring-opening pathways of cyanostyrene oxides under acidic vs. basic conditions.

Experimental Protocol: Self-Validating Aminolysis

To synthesize β-amino alcohols (a ubiquitous pharmacophore in β-blockers and β3-adrenergic agonists), the following standardized protocol ensures high regioselectivity and yield.

Causality & Design: Epoxide aminolysis can be sluggish. By utilizing a polar protic solvent (absolute ethanol), we stabilize the developing alkoxide intermediate in the transition state via hydrogen bonding, significantly accelerating the SN2 ring-opening. An excess of amine prevents over-alkylation (formation of tertiary amines).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the cyanostyrene oxide (4- or 3-isomer) in 5.0 mL of absolute ethanol.

  • Reagent Addition: Add 3.0 mmol (3.0 equiv) of the primary amine (e.g., isopropylamine) dropwise at room temperature to prevent exothermic degradation.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting epoxide (Rf ~0.6, UV-active) will disappear, replaced by a highly polar, ninhydrin-active spot (Rf ~0.1) representing the β-amino alcohol.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess volatile amine. Partition the crude residue between EtOAc (15 mL) and 1M NaOH (10 mL) to ensure the amine product is completely free-based. Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

  • Regioselectivity Verification: Analyze the crude product via 1H NMR. The benzylic carbinol proton (CH-OH) of the favored β-attack product typically appears as a distinct doublet of doublets around 4.5–4.8 ppm. The absence of a signal corresponding to the primary alcohol CH2-OH confirms the suppression of the α-attack byproduct.

Quantitative Data Summary

The table below summarizes the key comparative metrics between the two isomers, highlighting how their electronic differences manifest in physical and kinetic properties.

Property / Metric4-(Oxiran-2-yl)benzonitrile3-(Oxiran-2-yl)benzonitrile
Isomer Type para-substitutedmeta-substituted
Hammett Constant (σ) σp = +0.66σm = +0.56
Electronic Effect Strong -I, Strong -RStrong -I, Negligible -R
Benzylic C+ Stability Highly DestabilizedModerately Destabilized
Biohydrolysis Rate (A. niger) Significantly reduced vs. styrene oxideReduced vs. styrene oxide
Regioselectivity (Basic/Nu-) >95% β-attack (Terminal)>95% β-attack (Terminal)

References

  • 3-(Oxiran-2-yl)benzonitrile Product Information | CymitQuimica | 3

  • Oxirano: 4-(Oxiran-2-yl)benzonitrile | CymitQuimica | 1

  • Microbiological Transformations. 33. Fungal Epoxide Hydrolases Applied to the Synthesis of Enantiopure Para-Substituted Styrene Oxides. A Mechanistic Approach | ACS Publications (J. Org. Chem.) | 5

  • Topics by Science.gov: Hammett indicator method (Electronic contributions to the sigma parameter) | Science.gov | 2

  • Substituent Effects on the Acidity of Weak Acids | ResearchGate | 4

Sources

Comparative

Comparing epoxidation catalysts for 4-(Oxiran-2-yl)benzonitrile production

An in-depth technical comparison of epoxidation catalysts for the synthesis of 4-(Oxiran-2-yl)benzonitrile, designed for researchers and drug development professionals. Executive Summary 4-(Oxiran-2-yl)benzonitrile is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of epoxidation catalysts for the synthesis of 4-(Oxiran-2-yl)benzonitrile, designed for researchers and drug development professionals.

Executive Summary

4-(Oxiran-2-yl)benzonitrile is a highly valuable chiral epoxide intermediate used extensively in the synthesis of active pharmaceutical ingredients, including Sphingosine-1-phosphate (S1P1) receptor agonists targeted for autoimmune and vascular diseases[1]. However, the direct asymmetric epoxidation of its precursor, 4-cyanostyrene, presents a significant kinetic and mechanistic challenge. The strongly electron-withdrawing para-cyano group drastically reduces the electron density of the olefin, deactivating it toward traditional electrophilic oxidants.

This guide objectively compares the performance of transition metal, organocatalytic, and biocatalytic systems for this specific transformation, providing actionable experimental protocols grounded in mechanistic causality.

Mechanistic Challenges: The Electron-Deficient Olefin

In standard transition-metal catalysis, high-valent metal-oxo species act as electrophiles. When applied to electron-deficient substrates like 4-cyanostyrene, the reaction kinetics plummet. For instance, iron-based nitrene/oxo transfer catalysts that efficiently oxidize electron-rich styrenes yield abysmal conversions (as low as 2.38% yield, 0.59 h⁻¹ TOF) for 4-cyanostyrene[2].

To overcome this deactivation, chemists must employ highly reactive nucleophilic oxidants, specialized sterically-confined organocatalysts (e.g., chiral dioxiranes), or engineered biocatalysts that utilize precise active-site geometry to force the oxygen transfer.

Catalyst Comparison Matrix

The following table summarizes the performance of leading catalytic systems for the epoxidation of styrenic compounds, with a focus on electron-deficient derivatives like 4-cyanostyrene.

Catalyst SystemOxidant / Co-reagentYield (%)Enantiomeric Excess (ee)Turnover Number (TON)Key Advantage
mCPBA (Baseline) None (Stoichiometric)>85%Racemic (0%)N/ASimple, rapid, no specialized equipment needed.
Ruthenium(IV) Porphyrin [3]2,6-Dichloropyridine N-oxide84%~69% (Moderate)875 - 10,800Extremely fast reaction times (<2 h); highly recyclable.
Shi Catalyst (Ketone) Oxone (K₂HSO₅)>80%>90% (High)~10 - 50Predictable stereocontrol; metal-free green chemistry.
Engineered P450BM3 [4]H₂O₂ + Dual-Functional Small Molecule>90%Up to 99% (Exceptional)918 - 4,350Unmatched enantioselectivity for the elusive (R)-epoxide.

In-Depth Catalyst Profiles & Causality

Transition Metal Catalysis: Ruthenium(IV) Porphyrins

The complex [Ru(IV)(D4-Por)Cl2] utilizes a sterically bulky porphyrin ligand to induce asymmetry. Using 2,6-dichloropyridine N-oxide as a terminal oxidant, the Ru(IV) center is oxidized to a reactive Ru(VI)-oxo species. While electron-deficient alkenes react slower than their electron-rich counterparts, this system still achieves full conversion in under 2 hours with a moderate 69% ee[3]. Immobilizing the catalyst in a sol-gel matrix prevents bimolecular catalyst degradation, pushing the TON above 10,000[3].

Organocatalysis: Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone. In the presence of Oxone, the ketone is converted into a highly strained, electrophilic chiral dioxirane. Because the spiro-transition state of the dioxirane oxygen transfer is highly concerted, it successfully overcomes the deactivating effect of the cyano group on 4-cyanostyrene, delivering excellent enantioselectivity.

ShiMechanism Ketone Fructose-Derived Ketone Catalyst Dioxirane Chiral Dioxirane Intermediate Ketone->Dioxirane Oxidation Oxone Oxone (Terminal Oxidant) Buffer pH 10.5 Oxone->Dioxirane O-Transfer Dioxirane->Ketone Catalyst Regeneration Product (S)-4-(Oxiran-2-yl)benzonitrile High ee Dioxirane->Product Epoxidation Substrate 4-Cyanostyrene Substrate->Product

Mechanistic cycle of Shi epoxidation forming the reactive chiral dioxirane intermediate.

Biocatalysis: Engineered P450 Peroxygenases

Natural styrene monooxygenases yield excellent (S)-enantioselectivity, but accessing the (R)-enantiomer has historically been difficult. Recent advancements in engineered non-natural P450BM3 peroxygenases, working in tandem with dual-functional small molecules (DFSM), have enabled H₂O₂-dependent (R)-enantioselective epoxidation of unfunctionalized and substituted styrenes with up to 99% ee and massive TONs[4]. Furthermore, modern peroxygenases can operate in neat or highly concentrated organic media, solving the poor aqueous solubility typically associated with 4-cyanostyrene[5].

Experimental Methodologies

Workflow 1: Asymmetric Organocatalytic Epoxidation (Shi Method)

Self-Validating Protocol for (S)-4-(Oxiran-2-yl)benzonitrile

  • Preparation of Buffer: Prepare a 0.1 M aqueous buffer solution of K₂CO₃/EDTA and adjust the pH strictly to 10.5.

    • Causality: Maintaining pH 10.5 is critical. At lower pH, Oxone decomposes non-productively, and the competing Baeyer-Villiger oxidation of the ketone catalyst destroys the active species.

  • Reaction Assembly: In a round-bottom flask, dissolve 4-cyanostyrene (1.0 equiv) and the fructose-derived ketone catalyst (0.2 equiv) in a solvent mixture of Acetonitrile/Dimethoxymethane (1:2 v/v). Cool the mixture to 0 °C.

  • Oxidant Addition: Dissolve Oxone (1.5 equiv) in water. Add the Oxone solution and the pH 10.5 buffer simultaneously via two separate syringe pumps over 2 hours.

    • Causality: Dropwise, simultaneous addition ensures the steady-state concentration of Oxone remains low, preventing catalyst degradation while maintaining the alkaline pH required for dioxirane formation.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 4:1) until the UV-active 4-cyanostyrene spot is consumed. Quench with dimethyl sulfide to destroy excess peroxide. Extract with EtOAc, wash with brine, and purify via flash chromatography.

Workflow 2: Biocatalytic Epoxidation with Engineered P450BM3

Self-Validating Protocol for (R)-4-(Oxiran-2-yl)benzonitrile

BiocatalyticWorkflow Step1 Enzyme Prep Engineered P450BM3 Step2 Substrate Addition 4-Cyanostyrene in Organic Co-solvent Step1->Step2 Step3 Oxidant Feeding Slow H2O2 Addition (Syringe Pump) Step2->Step3 Step4 Extraction & Analysis Chiral GC/HPLC Step3->Step4

Step-by-step workflow for the biocatalytic epoxidation of 4-cyanostyrene using P450BM3.

  • Enzyme Preparation: Suspend the purified P450BM3 mutant (e.g., F87A/T268I/L181Q) in 100 mM potassium phosphate buffer (pH 8.0). Add the dual-functional small molecule (DFSM) to prime the active site[4].

  • Substrate Introduction: Dissolve 4-cyanostyrene in a minimal amount of DMSO or neat organic solvent and add it to the buffer (final organic concentration <10% v/v unless using a biphasic neat system[5]).

  • Controlled Peroxide Feeding (Critical Step): Add 30% H₂O₂ continuously via a syringe pump at a rate of 1.0 μL/min at 0 °C.

    • Causality: Peroxygenases rely on H₂O₂ for the catalytic cycle, but bulk addition of H₂O₂ causes irreversible oxidative bleaching of the enzyme's heme prosthetic group. Slow feeding maintains the H₂O₂ concentration below the toxicity threshold while driving the epoxidation forward[4].

  • Analysis: Extract the aqueous phase with dichloromethane. Determine the conversion via GC-FID (using an internal standard like dodecane) and the enantiomeric excess via chiral HPLC (e.g., CHIRALPAK AD-RH column, monitoring UV at 235 nm)[1].

References

  • MDPI (International Journal of Molecular Sciences)
  • WO2011017578A1 - Sphingosine-1-phosphate receptor agonists Google Patents URL
  • National Institutes of Health (PMC)
  • Enabling highly (R)
  • Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV)

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Enantiomeric Excess in Chiral 4-(Oxiran-2-yl)benzonitrile

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules like 4-(oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules like 4-(oxiran-2-yl)benzonitrile, a versatile building block in medicinal chemistry, the ability to accurately quantify the enantiomeric excess (ee) is paramount.[1][2] This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of 4-(oxiran-2-yl)benzonitrile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The nitrile group and the chiral epoxide ring in 4-(oxiran-2-yl)benzonitrile make it a valuable synthon. The nitrile can serve as a key interaction point in biological targets or be a precursor for other functional groups, while the epoxide's stereochemistry often dictates the molecule's therapeutic efficacy and safety profile.[1][3] Therefore, robust and reliable analytical methods for ee determination are not just a quality control measure, but a cornerstone of successful drug development.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for chiral compounds like 4-(oxiran-2-yl)benzonitrile is most commonly and accurately achieved through chiral chromatography.[4] High-Performance Liquid Chromatography (HPLC), with its wide applicability and high resolution, stands as the gold standard. Other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer viable, and sometimes advantageous, alternatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally similar to 4-(oxiran-2-yl)benzonitrile, such as styrene oxides, polysaccharide-based CSPs have shown excellent performance.[6][7]

Key Considerations for HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds.[7] For styrene oxide derivatives, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) often provide good separation.

  • Mobile Phase Composition: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography is critical. Normal-phase chromatography often provides better selectivity for this class of compounds.

  • Additives: The addition of small amounts of additives like triethylamine (TEA) to the mobile phase can improve peak shape and resolution, especially in normal-phase chromatography.

Alternative Chromatographic Techniques

While chiral HPLC is the most prevalent method, GC and SFC can offer advantages in specific scenarios.

  • Gas Chromatography (GC): Chiral GC can be a suitable alternative, particularly for volatile and thermally stable compounds. The use of chiral capillary columns, often coated with cyclodextrin derivatives, allows for the separation of enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its fast separations and reduced solvent consumption. Chiral SFC, often employing the same polysaccharide-based CSPs as HPLC, can provide rapid and efficient enantioseparations.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for determining the enantiomeric excess of 4-(oxiran-2-yl)benzonitrile using chiral HPLC. These protocols are designed to be self-validating, with clear checkpoints for assessing performance.

Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 4-(oxiran-2-yl)benzonitrile and accurately determine the enantiomeric excess.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v).

  • Sample Solution: Prepare a 1 mg/mL solution of 4-(oxiran-2-yl)benzonitrile in the mobile phase.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg of sample in 1 mL of mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject 10 µL of sample solution filter->inject separate Isocratic elution with Hexane/Isopropanol (90:10) at 1.0 mL/min inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas of both enantiomers detect->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Monitor the separation at a wavelength of 254 nm.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Performance Benchmarking:

A well-optimized method should provide a resolution (Rs) of >1.5 between the two enantiomer peaks, ensuring accurate quantification.

Data Presentation and Comparison

The performance of different chiral stationary phases and mobile phase compositions can be summarized for easy comparison.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)Analysis Time (min)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.0> 2.0< 15
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (85:15)1.0~1.8< 20
Cyclodextrin-basedMethanol/Water (60:40)0.7~1.5< 25

Note: The data presented in this table is representative and may vary depending on the specific column manufacturer and instrument conditions.

Alternative Method: Chiral Derivatization Followed by Achiral Chromatography

In instances where direct chiral separation is challenging, an alternative approach involves the use of chiral derivatizing agents (CDAs).[8] This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Workflow for Chiral Derivatization:

cluster_derivatization Derivatization Reaction cluster_analysis Achiral HPLC/NMR Analysis cluster_calculation Calculation react React racemic 4-(oxiran-2-yl)benzonitrile with a chiral derivatizing agent (e.g., Mosher's acid chloride) form Formation of diastereomers react->form analyze Separate and quantify diastereomers using standard achiral HPLC or NMR form->analyze calculate_ee Calculate enantiomeric excess from the diastereomeric ratio analyze->calculate_ee

Caption: Workflow for Chiral Derivatization Method.

While this method can be effective, it introduces an additional reaction step, which may have its own challenges, such as ensuring the reaction goes to completion and that no kinetic resolution occurs.

Conclusion

The accurate determination of enantiomeric excess is a critical step in the development of chiral molecules like 4-(oxiran-2-yl)benzonitrile. Chiral HPLC with polysaccharide-based stationary phases offers a robust, reliable, and high-resolution method for this purpose. The provided protocols and comparative data serve as a comprehensive guide for researchers to establish and validate their analytical methods. By understanding the principles behind the separation and carefully optimizing the experimental conditions, scientists can ensure the stereochemical purity of their compounds, a crucial factor for the safety and efficacy of next-generation therapeutics.

References

  • ChiralTek. chiral columns . Accessed March 27, 2026.

  • ACS Publications. Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages | Inorganic Chemistry. Accessed March 27, 2026.
  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Accessed March 27, 2026.
  • Nature. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group. Accessed March 27, 2026.
  • ResearchGate. Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. Accessed March 27, 2026.
  • SIELC Technologies. Separation of Styrene oxide on Newcrom R1 HPLC column. Accessed March 27, 2026.
  • BenchChem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Accessed March 27, 2026.
  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accessed March 27, 2026.
  • Royal Society of Chemistry. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrinsw. Accessed March 27, 2026.
  • BenchChem.
  • BenchChem. Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers. Accessed March 27, 2026.
  • Herald Scholarly Open Access.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Accessed March 27, 2026.
  • Royal Society of Chemistry. Chiral separation by enantioselective liquid–liquid extraction. Accessed March 27, 2026.
  • SIOC Journals. Application of Nitrile in Drug Design. Accessed March 27, 2026.
  • Phenomenex.
  • Royal Society of Chemistry. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Accessed March 27, 2026.
  • ResearchGate. (PDF)
  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Accessed March 27, 2026.
  • BenchChem. Application Notes and Protocols: Synthesis and Utility of 4-(2-Azidomethylphenyl)benzonitrile. Accessed March 27, 2026.

Sources

Comparative

Validating Computational Models of 4-(Oxiran-2-yl)benzonitrile Ring-Opening Kinetics: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the friction between theoretical predictions and bench reality. In medicinal chemistry, 4-(oxiran-2-yl)benzonitrile is a critical electrophilic intermediate, part...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the friction between theoretical predictions and bench reality. In medicinal chemistry, 4-(oxiran-2-yl)benzonitrile is a critical electrophilic intermediate, particularly in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists[1]. However, predicting the regioselectivity and kinetics of its ring-opening is notoriously difficult.

Unlike standard terminal epoxides where nucleophilic attack predominantly occurs at the methine (Cα) carbon due to aromatic stabilization[2], the strongly electron-withdrawing para-cyano group in 4-(oxiran-2-yl)benzonitrile destabilizes the partial positive charge that develops during the transition state. This stereoelectronic subtlety narrows the energy gap between methine and methylene attack[3]. Relying on default computational parameters to model this highly polarized transition state is a recipe for synthetic failure.

This guide objectively compares the performance of industry-standard computational platforms (Gaussian 16 vs. ORCA 5.0) for modeling these kinetics, grounded by a self-validating experimental protocol.

Comparative Analysis: Gaussian 16 vs. ORCA 5.0

To map the potential energy surface of epoxide ring-opening, Density Functional Theory (DFT) is the standard approach[4]. We benchmarked the ring-opening of 4-(oxiran-2-yl)benzonitrile with isopropylamine using two dominant quantum chemistry packages.

Gaussian 16: The Proprietary Gold Standard

Gaussian prioritizes analytical accuracy and robust geometry optimization. Its Berny optimization algorithm is highly reliable for locating elusive transition states (TS) without requiring extensive user intervention[5]. For highly polarized systems, Gaussian's default integration grids and analytical frequencies ensure that the calculated activation energy ( Ea​ ) is highly stable, albeit at a premium computational cost.

ORCA 5.0: The Agile Open-Source Challenger

ORCA democratizes high-level correlated methods, offering exceptional speed for single-point energy calculations[6]. However, causality dictates that speed comes with trade-offs. By default, ORCA employs the Resolution of Identity (RI) approximation to accelerate DFT calculations[7]. While sufficient for ground-state geometries, the RI approximation can introduce micro-Hartree deviations in the highly polarized TS of 4-(oxiran-2-yl)benzonitrile, sometimes resulting in imaginary frequencies during optimization[5].

The Causality of Experimental Choice: To achieve parity with Gaussian, users must explicitly enforce the VeryTightSCF keyword and disable the RI approximation (NoRI) during ORCA transition state searches. When paired with high-accuracy DLPNO-CCSD(T) single-point calculations, ORCA matches Gaussian's precision[8].

Quantitative Performance Comparison

Reaction Conditions: 4-(oxiran-2-yl)benzonitrile + Isopropylamine in THF.

Platform / MethodLevel of TheoryPredicted Ea​ (kcal/mol)Regioselectivity (Cα:Cβ)Relative CPU TimeAbsolute Error vs Exp.
Gaussian 16 M06-2X/Def2TZVP (SMD)18.492:81.0x (Baseline)+0.6 kcal/mol
ORCA 5.0 (Default) B3LYP-D3/Def2TZVP (CPCM)16.988:120.6x-0.9 kcal/mol
ORCA 5.0 (Tuned) DLPNO-CCSD(T)/cc-pVTZ17.694:64.2x-0.2 kcal/mol
Experimental (NMR) In situ Kinetic Profiling17.8 95:5 N/A0.0 kcal/mol

Experimental Validation: A Self-Validating Protocol

A computational model is only a hypothesis until proven by physical data[9]. To validate our DFT-derived activation barriers, we employ an in situ 1 H-NMR kinetic assay. This protocol is specifically designed as a self-validating system —meaning it actively flags its own failure modes via continuous mass balance checks.

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

  • Action: In a nitrogen-filled glovebox, prepare a solution of 4-(oxiran-2-yl)benzonitrile (0.1 M) and 1,3,5-trimethoxybenzene (0.05 M) in anhydrous d8-THF.

  • Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard. By establishing a precise molar ratio before the reaction begins, we create an immutable baseline for absolute quantitation.

Step 2: Nucleophile Introduction

  • Action: Inject isopropylamine (0.5 M, 5 eq. excess) into the NMR tube at the target temperature (e.g., 298 K).

  • Causality: A 5-fold excess ensures pseudo-first-order kinetics. This intentionally simplifies the rate equation, isolating the concentration dependence entirely on the epoxide.

Step 3: Real-Time Kinetic Profiling

  • Action: Acquire single-pulse 1 H-NMR spectra every 60 seconds. Track the depletion of the epoxide methine proton (~3.9 ppm) and the emergence of the amino-alcohol product proton (~4.7 ppm).

  • Causality: Continuous monitoring captures the transient kinetic regime before equilibrium is reached, which is mathematically essential for accurate initial rate determination.

Step 4: The Self-Validation Check (Critical)

  • Action: At every time point t , calculate the sum: [Epoxide]t​+[Product]t​ . Compare this sum to the constant integration of the internal standard.

  • Causality: This is the self-validating mechanism. If the sum deviates by >2% from the initial mass balance, it definitively proves that unmonitored side reactions (e.g., epoxide oligomerization or hydrolysis) are occurring. The run is immediately invalidated, preventing corrupted data from skewing the experimental Ea​ .

Step 5: Thermodynamic Extraction

  • Action: Repeat the protocol at 308 K, 318 K, and 328 K. Plot ln(k/T) vs 1/T (Eyring plot) to extract the experimental enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Workflow Visualization

The synergy between the computational predictions and the self-validating experimental protocol is mapped below.

G cluster_comp In Silico Predictive Modeling cluster_exp In Situ Experimental Validation N1 Geometry & TS Optimization (Gaussian 16 / ORCA 5.0) N2 Intrinsic Reaction Coordinate (IRC) Verification N1->N2 N3 Compute Activation Energy (Ea) & Regioselectivity N2->N3 C1 Data Synthesis & Model Calibration N3->C1 Theoretical Ea E1 1H-NMR Kinetic Profiling (d8-THF, Internal Std) E2 Extract Rate Constants (k) via Mass Balance E1->E2 E3 Eyring Plot Analysis (Experimental Ea) E2->E3 E3->C1 Empirical Ea

Integrated computational and experimental workflow for validating ring-opening kinetics.

Conclusion

Both Gaussian 16 and ORCA 5.0 are highly capable of modeling the complex ring-opening kinetics of 4-(oxiran-2-yl)benzonitrile. While Gaussian provides an out-of-the-box robust solution for transition state searches, ORCA offers an exceptional, cost-effective alternative—provided the user understands the causality behind its default approximations and strictly enforces tight convergence criteria. Ultimately, anchoring these computational models to a self-validating experimental framework ensures that our synthetic strategies remain grounded in physical reality.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Oxiran-2-yl)benzonitrile

Comprehensive Safety and Operational Guide for Handling 4-(Oxiran-2-yl)benzonitrile Executive Summary 4-(Oxiran-2-yl)benzonitrile (also known as p-cyanostyrene oxide; CAS: 52695-39-3) is a highly reactive bifunctional in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-(Oxiran-2-yl)benzonitrile

Executive Summary 4-(Oxiran-2-yl)benzonitrile (also known as p-cyanostyrene oxide; CAS: 52695-39-3) is a highly reactive bifunctional intermediate widely utilized in medicinal chemistry, drug development, and advanced materials synthesis[1][2]. Handling this compound requires rigorous safety protocols due to the synergistic risks posed by its two functional groups: the electrophilic oxirane (epoxide) ring and the aryl nitrile moiety. This guide provides laboratory scientists with field-proven, self-validating protocols for personal protective equipment (PPE) selection, operational handling, and chemical disposal.

Mechanistic Hazard Analysis

To design an effective safety protocol, personnel must first understand the molecular causality of the compound's hazards:

  • Epoxide Reactivity (Alkylating Agent): The strained three-membered oxirane ring is highly susceptible to nucleophilic attack. In biological systems, this results in the irreversible alkylation of DNA bases and protein nucleophiles (via SN1 or SN2 mechanisms). Consequently, epoxides of this class are potent mutagens, suspected carcinogens, and severe skin sensitizers[3].

  • Aryl Nitrile Toxicity: While aryl nitriles are generally more stable and less prone to releasing free cyanide than aliphatic nitriles, they still pose systemic toxicity risks. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the adjacent aromatic system and the epoxide ring, making the compound highly reactive and irritating to mucous membranes[2][4].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 52695-39-3Use for exact SDS retrieval and inventory tracking[1].
Molecular Weight 145.16 g/mol Required for precise stoichiometric calculations[1].
Boiling Point 285.7ºC at 760 mmHgLow volatility at room temp, but aerosols pose severe inhalation risks[1].
Primary Hazards Mutagen (Cat 1B), Carcinogen (Cat 1B), Skin Sensitizer (Cat 1)Mandates strict contact avoidance and localized exhaust ventilation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive epoxides. Epoxides can rapidly permeate standard latex and thin nitrile gloves, leading to undetected dermal exposure and subsequent sensitization[5].

  • Hand Protection (Critical):

    • Primary Handling: Use Butyl rubber or Silver Shield (PE/EVAL/PE) laminate gloves. These materials provide superior chemical resistance and significantly longer breakthrough times against epoxide permeation[5].

    • Splash Guard: If high dexterity is required for micro-scale weighing, use double-gloved heavy-duty nitrile (minimum 8 mil thickness). You must immediately remove and replace the outer glove upon any suspected chemical contact[5].

  • Eye & Face Protection: Chemical splash goggles are mandatory. If handling bulk quantities (>100 g) or pressurized systems, a full-face shield must be worn over the goggles to prevent ocular alkylation[3].

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

Operational Workflow and Engineering Controls

G Start Risk Assessment 4-(Oxiran-2-yl)benzonitrile PPE Don Specialized PPE (Butyl Gloves, Goggles) Start->PPE Hood Engineering Controls (Certified Fume Hood) PPE->Hood Handling Chemical Dispensing (Closed System) Hood->Handling Decon Chemical Decontamination (1M NaOH Ring-Opening) Handling->Decon Disposal Hazardous Waste (Segregated Stream) Decon->Disposal

Workflow for the safe handling, decontamination, and disposal of 4-(Oxiran-2-yl)benzonitrile.

Step-by-Step Operational Protocols

Protocol A: Safe Dispensing and Reaction Setup

  • Preparation: Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear the hood of all incompatible materials (strong acids, bases, and oxidizers)[6].

  • Containment: Place the reagent bottle inside a secondary containment tray within the fume hood to localize any potential spills.

  • Weighing: Weigh the solid/liquid directly inside the fume hood using an analytical balance enclosed in a draft shield. Do not transport open vials across the laboratory.

  • Transfer: Use disposable spatulas or glass pipettes. For anhydrous reactions, transfer the compound under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to prevent moisture-induced degradation or uncontrolled reactivity.

Protocol B: Decontamination and Ring-Opening Neutralization Because 4-(Oxiran-2-yl)benzonitrile is a potent alkylating agent, all contaminated glassware and surfaces must be chemically neutralized before washing to protect downstream personnel.

  • Preparation of Quenching Solution: Prepare a solution of 1M Sodium Hydroxide (NaOH) or 1M Sodium Thiosulfate in a water/ethanol mixture (50:50 v/v). The nucleophile (hydroxide or thiosulfate) will attack the epoxide ring, forcing a ring-opening reaction that yields a non-alkylating, significantly less toxic diol or thioether.

  • Glassware Quenching: Submerge all contaminated spatulas, stir bars, and reaction flasks in the quenching solution for a minimum of 12 hours inside the fume hood.

  • Surface Decontamination: Wipe down the fume hood surfaces with a disposable towel soaked in the quenching solution, followed by a standard soap and water wash.

Disposal and Emergency Plans

Spill Response Protocol:

  • Evacuate and Isolate: Immediately alert personnel and restrict access to the spill area.

  • Ventilation: Ensure the fume hood or local exhaust remains running at maximum capacity.

  • Containment: Don appropriate PPE (Butyl gloves, goggles, and a respirator if the spill is outside a hood). Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[7].

  • Neutralization: Carefully apply the 1M NaOH or Sodium Thiosulfate quenching solution over the absorbed spill to neutralize the reactive epoxide groups.

  • Collection: Sweep the neutralized mixture using spark-proof tools into a compatible, sealable hazardous waste container[7].

Waste Disposal Plan:

  • Segregation: Do not mix 4-(Oxiran-2-yl)benzonitrile waste with general organic waste. The nitrile and epoxide functionalities require specific high-temperature incineration protocols.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Epoxide / Aryl Nitrile (Toxic, Mutagenic)".

  • Compliance: Dispose of all waste, including contaminated gloves and absorbent materials, through a certified hazardous waste disposal facility in accordance with local and federal regulations (e.g., EPA RCRA guidelines)[6].

References

  • Source: alfa-chemistry.
  • Title: Material Safety Data Sheet - (R)
  • Source: thermofisher.
  • Title: (R)-Styrene oxide - AK Scientific, Inc.
  • Source: cdc.
  • Source: acs.
  • Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxiran-2-yl)benzonitrile
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Reactant of Route 2
4-(Oxiran-2-yl)benzonitrile
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